5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
Description
Properties
IUPAC Name |
2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O6/c1-4-7(2)6-24-15(23)18-12-9(16)5-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h5,7-8,10-11,13,20-21H,4,6H2,1-3H3,(H,17,18,22,23)/t7?,8-,10-,11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAXSXXYPPILCT-DGHYOTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238368 | |
| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910129-15-6 | |
| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910129156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5´-Deoxy-5-Fluoro-N-(2-Methylbutoxy)carbonyl)Cytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-5-FLUORO-N4-(2-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JD5QG20W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative synthesis pathway for 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, a known impurity and analogue of the antineoplastic agent Capecitabine. The synthesis of such derivatives is crucial for their use as reference standards in purity and stability testing of the active pharmaceutical ingredient. The methodologies outlined herein are based on established procedures for the synthesis of Capecitabine and other N4-acyl-5'-deoxy-5-fluorocytidine compounds.
I. Overview of the Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process. A common strategy involves the initial preparation of a protected 5'-deoxy-5-fluorocytidine intermediate, followed by the introduction of the 2-methyl-1-butyloxycarbonyl group at the N4 position of the cytosine base. The final step typically involves the removal of any protecting groups.
An alternative and often more efficient approach, which will be the focus of this guide, starts with 5-fluorocytosine and a protected 5-deoxyribose derivative. These are coupled to form a protected nucleoside, which is then acylated at the N4-position, followed by deprotection to yield the final product. This method avoids the direct handling of 5'-deoxy-5-fluorocytidine, which can be challenging.
II. Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Preparation of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
This step involves the coupling of silylated 5-fluorocytosine with a protected 5-deoxyribose derivative.
Materials:
-
5-Fluorocytosine
-
Hexamethyldisilazane (HMDS)
-
Trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf) or another suitable catalyst
-
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Pyridine
-
Methanol
-
Ethyl acetate
-
Water
Procedure:
-
A suspension of 5-fluorocytosine in an anhydrous solvent is treated with hexamethyldisilazane and a catalytic amount of TMSOTf.
-
The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated 5-fluorocytosine.
-
The reaction mixture is cooled, and 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is added.
-
A Lewis acid catalyst (e.g., TMSOTf) is added, and the reaction is stirred at room temperature or with gentle heating until the coupling is complete (monitored by TLC or HPLC).
-
The reaction is quenched with methanol and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine, which can be purified by crystallization or chromatography.
Step 2: Synthesis of 2-methyl-1-butyl chloroformate
This reagent is not commonly commercially available and may need to be synthesized.
Materials:
-
2-methyl-1-butanol
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Anhydrous inert solvent (e.g., toluene, dichloromethane)
-
Anhydrous base (e.g., pyridine, triethylamine)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of phosgene and its equivalents.
-
A solution of 2-methyl-1-butanol in an anhydrous inert solvent is cooled in an ice bath.
-
A solution of phosgene or a phosgene equivalent is added dropwise while maintaining the low temperature.
-
An anhydrous base is added to scavenge the HCl produced during the reaction.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is monitored for completion (e.g., by GC-MS analysis of an aliquot).
-
Upon completion, the reaction mixture is filtered to remove the salt byproduct, and the solvent is carefully removed under reduced pressure to yield the crude 2-methyl-1-butyl chloroformate, which should be used immediately or stored under an inert atmosphere.
Step 3: N4-Acylation to form 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
Materials:
-
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine
-
2-methyl-1-butyl chloroformate
-
Anhydrous pyridine or another suitable base and solvent
-
Anhydrous dichloromethane or acetonitrile
Procedure:
-
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is dissolved in anhydrous pyridine or a mixture of an anhydrous solvent and a base.
-
The solution is cooled in an ice bath.
-
2-methyl-1-butyl chloroformate is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by TLC or HPLC.
-
Once the reaction is complete, the mixture is diluted with dichloromethane and washed successively with cold water, dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Step 4: Deprotection to yield this compound
This final step removes the acetyl protecting groups from the ribose moiety.
Materials:
-
2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
-
Methanolic ammonia or sodium methoxide in methanol
-
Methanol
-
Silica gel for chromatography
Procedure:
-
The crude product from the previous step is dissolved in methanol.
-
The solution is cooled in an ice bath, and a solution of methanolic ammonia or a catalytic amount of sodium methoxide in methanol is added.
-
The reaction is stirred at room temperature and monitored by TLC or HPLC until the deprotection is complete.
-
The reaction is neutralized with an acidic resin or by adding a slight excess of acetic acid.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the final product, this compound.
III. Quantitative Data
The following table summarizes representative yields for the synthesis of Capecitabine, which can be considered analogous to the synthesis of the target compound. Actual yields for this compound may vary.
| Step | Starting Material | Product | Representative Yield (%) |
| 1. Coupling | 5-Fluorocytosine and protected ribose | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 70-85 |
| 2. N4-Acylation | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Capecitabine intermediate) | 80-95 |
| 3. Deprotection | Protected Capecitabine intermediate | Capecitabine | 85-95 |
IV. Visualizations
Synthesis Pathway
The following diagram illustrates the overall synthetic route.
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
This diagram outlines the general laboratory workflow for a single step in the synthesis.
Caption: General experimental workflow for a synthetic step.
An In-Depth Technical Guide to 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological context of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Properties
This compound is a derivative of fluorocytidine and is recognized primarily as an impurity or intermediate in the synthesis of Capecitabine, a widely used chemotherapeutic agent.[1] Its chemical structure and properties are crucial for its identification, purification, and understanding its role in synthetic processes.
Identification and Structural Formula
-
IUPAC Name: 2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate[2]
-
SMILES: CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2--INVALID-LINK--C)O">C@@HO[1][2]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 359.35 g/mol | [1][2][4][5] |
| Monoisotopic Mass | 359.14926359 Da | [2] |
| Melting Point | 106-109°C; 63-64°C | [4][6] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [4] |
| Polar Surface Area | 121 Ų | [2] |
| Purity | >96%; ≥98% | [1][6] |
Note: Discrepancies in melting point may arise from different polymorphic forms or measurement conditions.
Qualitative Properties
The following table outlines the qualitative physical and chemical characteristics.
| Property | Description | Source(s) |
| Appearance | White powder; Solid | [3][4] |
| Solubility | Slightly soluble in Methanol | [4] |
| Storage | Room temperature; 4°C; Recommended cool, dark place (<15°C) | [1][3] |
| Stability | Valid period of 48 months under appropriate storage | [3] |
Experimental Protocols and Analytical Characterization
Detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers. However, the characterization and quality control of this compound rely on standard analytical techniques common in organic and pharmaceutical chemistry. Commercial suppliers typically provide a Certificate of Analysis (CoA) with comprehensive data from these methods.[7]
Common Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often exceeding 98%.[7] It separates the target compound from impurities and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is employed to confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.[7]
-
Mass Spectrometry (MS): This technique verifies the molecular weight and elemental composition of the compound.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]
The general workflow for the analytical characterization of a synthesized batch of this compound is outlined below.
Biological Context and Signaling Pathways
This compound is not known to have direct biological activity itself. Its significance lies in its relationship to Capecitabine, a prodrug that undergoes a three-step enzymatic conversion to the active anticancer agent 5-fluorouracil (5-FU).[8][9] The compound is a structurally related variant of the first metabolite in this pathway, 5'-deoxy-5-fluorocytidine.
The metabolic activation of Capecitabine occurs selectively in tumor tissues, where the converting enzymes are more concentrated.[8]
-
Step 1: Capecitabine is hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[8]
-
Step 2: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR or Doxifluridine) by cytidine deaminase, an enzyme found in the liver and tumor tissues.[9]
-
Step 3: Finally, thymidine phosphorylase, which is present at higher levels in tumor cells, converts 5'-DFUR into the active drug, 5-fluorouracil (5-FU).[9]
5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the synthesis of thymidine, which is essential for DNA replication.[9][10] This inhibition disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.
The following diagram illustrates the metabolic activation pathway of Capecitabine.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.162204-30-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. chembk.com [chembk.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. anaxlab.com [anaxlab.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: A Technical Overview of Capecitabine Impurity D
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, an impurity of the chemotherapeutic agent capecitabine, designated as Capecitabine Impurity D. This document collates critical information on its physicochemical properties, analytical methodologies for its detection and quantification, and insights into its formation. The content is intended to support research, quality control, and drug development activities related to capecitabine.
Introduction
Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), widely used in the treatment of various cancers, including colorectal and breast cancer.[1][2] As with any pharmaceutical active ingredient, the purity of capecitabine is critical to its safety and efficacy. Impurities can arise during the synthesis, storage, or degradation of the drug product.[3] this compound (Capecitabine Impurity D) is a known related substance of capecitabine. A thorough understanding of this impurity is essential for controlling its levels within acceptable limits as per regulatory guidelines.[4]
Physicochemical Properties
This compound is structurally similar to capecitabine, with the key difference being the N4-alkoxycarbonyl group. The quantitative data for this impurity are summarized in the table below.
| Property | Value | References |
| Chemical Name | This compound | |
| Synonyms | Capecitabine Impurity D, (2RS)-2-Methylbutyl [1-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate | [5] |
| CAS Number | 910129-15-6 | |
| Molecular Formula | C15H22FN3O6 | |
| Molecular Weight | 359.35 g/mol |
Formation and Synthesis
The precise formation pathway of Capecitabine Impurity D is not extensively detailed in the public literature. However, it is likely a process-related impurity or a degradation product. The synthesis of N4-alkoxycarbonyl cytidine derivatives generally involves the reaction of a cytidine intermediate with an appropriate chloroformate. Therefore, the presence of 2-methyl-1-butyl chloroformate as a reagent or an impurity in the synthesis of capecitabine could lead to the formation of Impurity D.
A plausible synthetic pathway is illustrated below. This is a generalized representation based on known organic chemistry principles for the formation of similar compounds.
Analytical Methodologies
The detection and quantification of capecitabine impurities are primarily achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Several validated methods have been reported in the literature.
Experimental Protocol: RP-HPLC Method for Capecitabine and its Impurities
This section provides a detailed experimental protocol based on a published method for the analysis of capecitabine and its related substances.
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Channel A: 20mM Ammonium Formate buffer, Methanol, and Acetonitrile (75:25:5 v/v/v)Channel B: Methanol, 20mM Ammonium Acetate buffer, and Acetonitrile (80:15:5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Autosampler Temperature | 5°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 250 nm |
3. Preparation of Solutions:
-
Diluent: A mixture of Methanol, water, and acetonitrile (70:25:5 v/v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Capecitabine Impurity D reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the capecitabine drug substance or product in the diluent to a suitable concentration for analysis.
4. Analysis Workflow:
The following diagram illustrates the general workflow for the analysis of Capecitabine Impurity D.
Pharmacological and Toxicological Profile
There is currently a lack of publicly available data on the specific pharmacological or toxicological effects of this compound. As a matter of principle in pharmaceutical quality control, all impurities are considered potentially harmful unless proven otherwise. The presence of impurities can potentially impact the safety and efficacy of the final drug product. Therefore, it is crucial to control the levels of Capecitabine Impurity D within the limits specified by pharmacopoeias and regulatory bodies. The toxicity of capecitabine itself is well-documented and is primarily related to its conversion to 5-fluorouracil.[6]
Signaling Pathway of the Parent Compound: Capecitabine Activation
To provide context, the following diagram illustrates the metabolic activation pathway of the parent drug, capecitabine, to its active form, 5-fluorouracil. Impurities such as Impurity D are not part of this therapeutic pathway.
Conclusion
This compound, or Capecitabine Impurity D, is a critical quality attribute to monitor in the production of capecitabine. This technical guide summarizes its known properties and provides a framework for its analysis. While specific data on its synthesis and biological activity are limited, the information presented here, based on available scientific literature, serves as a valuable resource for professionals in the pharmaceutical industry. Further research into the synthesis, isolation, and biological evaluation of this impurity is encouraged to enhance the overall understanding and control of capecitabine quality.
References
- 1. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. Capecitabine Impurities | SynZeal [synzeal.com]
- 5. Capecitabine EP Impurity D | 910129-15-6 [chemicea.com]
- 6. pure.eur.nl [pure.eur.nl]
The Core Mechanism of Action of Fluoropyrimidine Carbamates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of fluoropyrimidine carbamates, a class of orally administered prodrugs that have become a cornerstone in the treatment of various solid tumors. The primary focus of this guide is capecitabine, the most prominent member of this class, which serves as an exemplary model to elucidate the intricate multi-step activation process and subsequent cytotoxic effects that underpin the therapeutic efficacy of these agents.
Introduction: The Rationale for Fluoropyrimidine Carbamate Prodrugs
Fluoropyrimidine carbamates were designed to overcome the limitations of intravenously administered 5-fluorouracil (5-FU), a mainstay of cancer chemotherapy. By creating an oral prodrug, the goal was to improve patient convenience, mimic the pharmacokinetic profile of continuous 5-FU infusion, and achieve tumor-selective activation to enhance efficacy while minimizing systemic toxicity. Capecitabine, a fluoropyrimidine carbamate, is rationally designed to be converted to 5-FU through a cascade of enzymatic reactions, with the final and rate-limiting step preferentially occurring within tumor tissue.
The Multi-Step Enzymatic Activation Pathway
The conversion of fluoropyrimidine carbamates, such as capecitabine, to the active cytotoxic agent 5-FU is a three-step enzymatic process that primarily takes place in the liver and tumor tissues.
Step 1: Hydrolysis by Carboxylesterase
Following oral administration and absorption through the gastrointestinal tract, capecitabine is first metabolized in the liver by carboxylesterases (CES), specifically CES1 and CES2.[1][2] These enzymes hydrolyze the carbamate bond of capecitabine to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][2]
Step 2: Deamination by Cytidine Deaminase
The intermediate metabolite, 5'-DFCR, is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine deaminase (CDA).[3] This enzyme is highly expressed in both the liver and various tumor tissues.[3]
Step 3: Phosphorolysis by Thymidine Phosphorylase
The final and crucial activation step involves the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU), by thymidine phosphorylase (TP).[4][5][6] A key aspect of the tumor-selective action of capecitabine is the significantly higher expression of thymidine phosphorylase in many tumor tissues compared to normal tissues.[4][5][6]
Figure 1: Enzymatic activation pathway of Capecitabine.
Downstream Cellular Mechanisms of Action
Once converted to 5-FU, the cytotoxic effects are mediated through two primary mechanisms: inhibition of thymidylate synthase and incorporation into RNA and DNA.
3.1. Inhibition of Thymidylate Synthase (TS)
5-FU is metabolized within the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with thymidylate synthase (TS). This complex inhibits the normal function of TS, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.
3.2. Incorporation into RNA and DNA
5-FU can also be anabolized to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent nucleotide disrupts RNA processing and function, leading to errors in transcription and protein synthesis. Additionally, 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.
Figure 2: Downstream cellular effects of 5-Fluorouracil.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profiles of capecitabine and its metabolites have been characterized in several studies. The following table summarizes key pharmacokinetic parameters following oral administration of capecitabine.
| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |
| Cmax (μg/mL) | 5.2 ± 1.3[7] | 5.6 ± 2.1[7] | 6.4 ± 1.6[7] | 1.26 ± 0.23[7] |
| Tmax (h) | 1 ± 0.25[7] | ~1.0[8] | ~1.0[8] | ~1.0[8] |
| AUC (μg·h/mL) | 28 ± 10[7] | - | - | - |
| Half-life (t1/2) (h) | 2.7[7] | - | - | - |
Values are presented as mean ± standard deviation. Data are compiled from studies in colorectal cancer patients.[7][8]
In Vitro Cytotoxicity (IC50 Values)
The cytotoxic activity of capecitabine and its active metabolite, 5-FU, has been evaluated in various cancer cell lines. It is important to note that the IC50 of capecitabine in vitro is often high, as most cancer cell lines lack the necessary enzymes for its complete activation to 5-FU.
| Cell Line | Drug | IC50 (µM) | Exposure Time (h) |
| MCF7 (Breast Cancer) | Capecitabine | 1147.9 | 48[9] |
| MCF7 (Breast Cancer) | 5-FU | 0.38 | 48[9] |
| MCF7 (Breast Cancer) | Capecitabine | 921.1 | 72[9] |
Enzyme Kinetics
The efficiency of the enzymatic conversions in the activation pathway of capecitabine is a critical determinant of its therapeutic efficacy.
| Enzyme | Substrate | Km |
| Thymidine Phosphorylase | 5'-DFUR | 1.69 x 10⁻³ M[4] |
| Thymidine Phosphorylase | Thymidine | 2.43 x 10⁻⁴ M[4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of fluoropyrimidine carbamates on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound (e.g., capecitabine, 5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[12][13]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[12][13]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10][11][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cytidine Deaminase (CDA) Activity Assay
This protocol outlines a method to measure the activity of cytidine deaminase, a key enzyme in the activation of fluoropyrimidine carbamates.
Objective: To quantify CDA activity in biological samples.
Principle: CDA catalyzes the deamination of cytidine to uridine and ammonia. The released ammonia can be quantified using a colorimetric or fluorometric assay.
Materials:
-
Biological sample (cell lysate, tissue homogenate)
-
CDA Assay Buffer
-
Cytidine (substrate)
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorometric probe)
-
Ammonium chloride standard
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in CDA Assay Buffer on ice. Centrifuge to remove cellular debris and collect the supernatant.[15]
-
Reaction Setup: In a 96-well plate, add the sample supernatant to wells. Prepare a standard curve using the ammonium chloride standard.
-
Reaction Initiation: Add the cytidine substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Ammonia Detection: Stop the reaction and add the ammonia detection reagent to each well.
-
Measurement: Measure the absorbance or fluorescence according to the detection reagent's specifications.
-
Data Analysis: Subtract the background reading from the sample readings. Calculate the amount of ammonia produced in the samples by comparing the readings to the standard curve. Express CDA activity in units per milligram of protein (e.g., µmol/min/mg).
Thymidylate Synthase (TS) Inhibition Assay
This protocol describes a method to assess the inhibition of thymidylate synthase by 5-FU metabolites.
Objective: To measure the inhibitory effect of a compound on TS activity.
Principle: TS activity is measured by monitoring the conversion of dUMP to dTMP. A common method is the tritium release assay, where the release of tritium from [5-³H]dUMP is quantified.
Materials:
-
Cell lysate or purified TS enzyme
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Reaction buffer
-
Test inhibitor (e.g., FdUMP)
-
Activated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, cell lysate or purified enzyme, and the test inhibitor at various concentrations.[16]
-
Pre-incubation: Pre-incubate the reaction mixture to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding [5-³H]dUMP and the cofactor, 5,10-methylenetetrahydrofolate.[16]
-
Incubation: Incubate the reaction at 37°C for a specific time.[16]
-
Reaction Termination: Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.[16]
-
Separation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the tritiated water produced during the reaction, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Calculate the percentage of TS inhibition for each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value of the inhibitor.
Conclusion
Fluoropyrimidine carbamates represent a significant advancement in cancer chemotherapy, offering an effective oral treatment option for a range of solid tumors. Their intricate, multi-step enzymatic activation, culminating in the tumor-selective generation of 5-FU, is a testament to rational drug design. A thorough understanding of this mechanism, from the initial hydrolysis to the downstream inhibition of thymidylate synthase and disruption of nucleic acid synthesis, is crucial for optimizing their clinical use, developing novel analogs, and overcoming mechanisms of resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to further advance the field of fluoropyrimidine-based cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 5. Induction of thymidine phosphorylase expression by AZT contributes to enhancement of 5'-DFUR cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usa-journals.com [usa-journals.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. texaschildrens.org [texaschildrens.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Upregulation of cytidine deaminase in NAT1 knockout breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
enzymatic conversion of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine to 5-FU
An in-depth technical guide on the enzymatic conversion of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine to 5-Fluorouracil (5-FU) is detailed below, intended for researchers, scientists, and drug development professionals. This compound is a derivative of Capecitabine, an orally administered chemotherapeutic agent, and its activation to the cytotoxic drug 5-FU follows the same metabolic pathway.
Introduction
This compound is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU). This process is designed to achieve tumor-selective activation of 5-FU, thereby enhancing its therapeutic index. The activation cascade involves three key enzymes primarily located in the liver and tumor tissues. This guide provides a comprehensive overview of this metabolic pathway, including quantitative enzymatic data, detailed experimental protocols, and visual diagrams of the involved processes.
Enzymatic Conversion Pathway
The conversion is a sequential three-step process:
-
Step 1: Hydrolysis by Carboxylesterase (CES) The first step occurs predominantly in the liver, where the carbamate side chain of the parent compound is hydrolyzed by carboxylesterase (CES) to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][2] Human CES1 and CES2 are the primary isoforms involved in this conversion.[3]
-
Step 2: Deamination by Cytidine Deaminase (CDA) 5'-DFCR is subsequently converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the action of cytidine deaminase (CDA).[2][4] This enzyme is found in both the liver and tumor tissues.[2]
-
Step 3: Phosphorolysis by Thymidine Phosphorylase (TP) The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP).[2][5] Notably, TP is often overexpressed in various solid tumors compared to normal tissues, leading to a higher concentration of 5-FU at the tumor site.[2][5]
Visualization of the Metabolic Pathway
Caption: The three-step enzymatic conversion of the prodrug to 5-FU.
Quantitative Data
The following tables summarize the kinetic parameters for the key enzymes involved in the metabolic activation pathway.
| Enzyme | Substrate | Km (mM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (min⁻¹ mM⁻¹) | Source |
| Carboxylesterase 1A1 (CES1A1) | Capecitabine | - | - | 14.7 | [3] |
| Carboxylesterase 2 (CES2) | Capecitabine | - | - | 12.9 | [3] |
| Cytidine Deaminase (CDA) | 5'-DFCR | ~0.1 | - | - | [6] (similar to monkey) |
| Thymidine Phosphorylase (TP) | 5'-DFUR | ~0.3 | - | - | [6] (similar across species) |
Note: Specific Km and Vmax values for human enzymes can vary between studies and tissue types. The data presented here are indicative values from the literature.
Experimental Protocols
HPLC Method for Quantification of Prodrug and Metabolites
This protocol provides a general framework for the simultaneous quantification of the prodrug, its intermediate metabolites (5'-DFCR, 5'-DFUR), and 5-FU in plasma samples.
A. Sample Preparation (Solid-Phase Extraction)
-
Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load 1 mL of plasma sample onto the cartridge.[1]
-
Wash the cartridge with 1 mL of a water-methanol solution (95:5, v/v) to remove matrix components.[1]
-
Elute the parent compound with 1 mL of methanol.[1]
-
Collect the eluate from the loading step for the analysis of the more polar metabolites (5'-DFCR, 5'-DFUR, and 5-FU).[1]
-
Inject an aliquot (e.g., 30 µL) into the HPLC system.[1]
B. HPLC Conditions
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[7]
-
Mobile Phase: A gradient or isocratic elution can be used. An example of an isocratic mobile phase is a 50:50 (v/v) mixture of water and methanol.[1] For better separation of all metabolites, a buffered mobile phase such as 20mM Ammonium Formate can be employed.[7]
-
Detection: UV detection at wavelengths appropriate for the compounds of interest (e.g., 250 nm for all compounds or 305 nm for the parent drug).[1][7]
-
Quantification: Use an external or internal standard method for quantification.[1]
Visualization of the HPLC Workflow
Caption: General workflow for the analysis of the prodrug and its metabolites by HPLC.
In Vitro Enzyme Activity Assays
These protocols describe methods to measure the activity of the three key enzymes in tissue homogenates or cell lysates.
A. Carboxylesterase (CES) Activity Assay (Fluorometric) This assay is based on the cleavage of a non-fluorescent substrate by CES to generate a fluorescent product.[8][9]
-
Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells in 100 µL of CE Assay Buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[8]
-
Reaction Setup: In a 96-well black plate, add the sample lysate to the wells. Prepare a reagent background control well.
-
Reaction Initiation: Add the CE Reaction Mix containing a proprietary fluorogenic substrate to each well.
-
Measurement: Measure the fluorescence intensity in kinetic mode at an appropriate excitation/emission wavelength (e.g., Ex/Em = 490/550 nm) over a period of time (e.g., 60 minutes) at 37°C.[9]
-
Calculation: Calculate the enzyme activity from the rate of fluorescence increase, using a standard curve generated with a fluorescent standard.[9]
B. Cytidine Deaminase (CDA) Activity Assay (Fluorometric) This assay measures the deamination of cytidine to uridine, which is coupled to a reaction that produces a fluorescent signal.[10]
-
Sample Preparation: Prepare tissue or cell lysates as described for the CES assay, using a CDA Assay Buffer.[10]
-
Reaction Setup: In a 96-well plate, add the sample lysate. Prepare sample background control wells.
-
Reaction Initiation: Add the CDA substrate (e.g., cytidine or 5'-DFCR) and the reaction mix to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence at the appropriate wavelength (e.g., Ex/Em = 410/470 nm).[10]
-
Calculation: Determine CDA activity by subtracting the background fluorescence and comparing it to a standard curve.[10]
C. Thymidine Phosphorylase (TP) Activity Assay (HPLC-based) This assay quantifies the conversion of a thymidine analog (the substrate) to its corresponding base (the product) by HPLC.[11][12]
-
Sample Preparation: Prepare a cytosolic extract from tissue homogenates or cell lysates.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the substrate (e.g., 5'-DFUR), and the sample extract.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant by HPLC (as described in section 4.1) to quantify the amount of product (5-FU) formed.
-
Calculation: Calculate the TP activity based on the amount of 5-FU produced per unit time per amount of protein.
Conclusion
The is a well-defined, three-step metabolic pathway that is critical for its anticancer activity. The tumor-preferential activation, driven by higher levels of thymidine phosphorylase in cancer cells, provides a key therapeutic advantage. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to study this important class of chemotherapeutic agents.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abap.co.in [abap.co.in]
- 8. Carboxylesterase Activity Assay Kit (Fluorometric) (ab273314) is not available | Abcam [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pharmacology of Capecitabine and its Derivatives: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the pharmacology of Capecitabine, a widely studied oral fluoropyrimidine prodrug. The compound of interest, 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, is a structurally related entity, likely an impurity or a closely related derivative of Capecitabine's first metabolite. Due to the limited availability of direct pharmacological data for this specific derivative, this document provides a comprehensive overview of the well-established pharmacology of Capecitabine as a foundational framework for understanding the potential behavior of its analogues. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Capecitabine is an orally administered chemotherapeutic agent that serves as a prodrug for the cytotoxic agent 5-fluorouracil (5-FU).[1][2] Its design allows for tumor-selective activation, thereby enhancing efficacy while potentially reducing systemic toxicity compared to intravenous 5-FU administration.[3] The core of Capecitabine's pharmacology lies in its multi-step enzymatic conversion to 5-FU, a process that is central to its anticancer activity. This guide will delve into the mechanism of action, pharmacokinetics, and the metabolic pathway of Capecitabine, providing detailed experimental methodologies and quantitative data to support further research and development in this area.
Mechanism of Action
The pharmacological activity of Capecitabine is not inherent to the parent molecule but is realized upon its conversion to 5-fluorouracil. This transformation occurs through a three-step enzymatic cascade.[2][4]
-
Step 1: Hydrolysis by Carboxylesterase: Following oral absorption, Capecitabine is first metabolized in the liver by carboxylesterases (CES), primarily CES1A1 and CES2, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5][6][7]
-
Step 2: Deamination by Cytidine Deaminase: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine deaminase, which is found in both the liver and tumor tissues.[8][9]
-
Step 3: Conversion by Thymidine Phosphorylase: The final and rate-limiting step is the conversion of 5'-DFUR to the active cytotoxic drug, 5-fluorouracil (5-FU), by thymidine phosphorylase (TP).[10] Thymidine phosphorylase is often found in higher concentrations in tumor tissues compared to normal tissues, which contributes to the tumor-selective activation of Capecitabine.
Once formed, 5-FU exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase: A metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate, an essential precursor for DNA synthesis. The lack of thymidine leads to "thymineless death" in rapidly dividing cancer cells.[1][11]
-
Incorporation into RNA and DNA: Another metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function. Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.[1][11]
The following diagram illustrates the metabolic activation pathway of Capecitabine.
Pharmacokinetics
The pharmacokinetic profile of Capecitabine and its metabolites has been extensively studied in various patient populations. The oral administration of Capecitabine leads to rapid absorption and subsequent conversion through its metabolic pathway.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Capecitabine and its main metabolites.
Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites in Cancer Patients
| Compound | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |
| Capecitabine | 3.0 - 4.0[12] | ~2[12] | 5.5 - 7.3[12] | 0.55 - 0.89[12] |
| 5'-DFCR | 5.6 ± 2.1[13] | 0.7 - 1.3[13] | 37.15 ± 12[13] | - |
| 5'-DFUR | 6.4 ± 1.6[13] | 0.75 - 1.25[13] | 39.5 ± 13[13] | - |
| 5-FU | 0.22 - 0.31[12] | 0.65 - 1.35[13] | 0.461 - 0.698[12] | ~1[14] |
Data are presented as mean ± SD or range where available. Values are compiled from studies in colorectal cancer patients receiving oral capecitabine.[12][13][14]
Enzyme Kinetics
The efficiency of the enzymatic conversions in the metabolic pathway of Capecitabine is crucial for its therapeutic effect.
Table 2: Enzyme Kinetic Parameters for Capecitabine Metabolism
| Enzyme | Substrate | Km | Vmax / Catalytic Efficiency | Source |
| Carboxylesterase (CES1A1) | Capecitabine | 19.2 mM | 88.3 nmol/min/mg protein | [7] |
| Carboxylesterase (CES1A1) | Capecitabine | - | 14.7 min⁻¹ mM⁻¹ (catalytic efficiency) | [5] |
| Carboxylesterase (CES2) | Capecitabine | - | 12.9 min⁻¹ mM⁻¹ (catalytic efficiency) | [5] |
| Thymidine Phosphorylase | 5'-DFUR | 1.69 x 10⁻³ M | - | [15] |
Experimental Protocols
This section provides an overview of the methodologies used in the pharmacokinetic and metabolic studies of Capecitabine.
Quantification of Capecitabine and its Metabolites in Plasma
A common method for the simultaneous determination of Capecitabine and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma samples are typically collected from patients at various time points after drug administration.[16]
-
Protein precipitation is a common method for sample cleanup, where a solvent like acetonitrile is added to the plasma to precipitate proteins.[17]
-
The supernatant containing the analytes is then separated and prepared for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is often used for separation.[18]
-
Mass Spectrometry:
-
-
Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[17]
In Vitro Enzyme Kinetic Assays
The kinetic parameters of the enzymes involved in Capecitabine metabolism can be determined using in vitro assays with recombinant human enzymes or human liver fractions (microsomes or cytosol).
-
Carboxylesterase (CES) Activity Assay:
-
Enzyme Source: Recombinant human CES1A1 or CES2, or human liver microsomes/cytosol.[5][7]
-
Substrate: Capecitabine.
-
Reaction Conditions: The reaction is initiated by adding the enzyme to a buffered solution containing Capecitabine at various concentrations. The mixture is incubated at 37°C.[5]
-
Analysis: The formation of the product, 5'-DFCR, is measured over time using LC-MS/MS.[5]
-
Data Analysis: The initial reaction rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[7]
-
-
Cytidine Deaminase (CDA) Activity Assay:
-
Enzyme Source: Recombinant human CDA or human liver/tumor tissue homogenates.
-
Substrate: 5'-DFCR.
-
Reaction Conditions: Similar to the CES assay, the reaction is carried out at 37°C in a buffered solution.
-
Analysis: The formation of 5'-DFUR is quantified by LC-MS/MS.
-
-
Thymidine Phosphorylase (TP) Activity Assay:
-
Enzyme Source: Recombinant human TP or tumor tissue extracts.[15]
-
Substrate: 5'-DFUR.
-
Reaction Conditions: The assay is performed in a phosphate buffer, as phosphate is a co-substrate for the phosphorolytic cleavage of the glycosidic bond.
-
Analysis: The formation of 5-FU is measured by LC-MS/MS or spectrophotometrically.
-
The following diagram provides a generalized workflow for the pharmacokinetic analysis of Capecitabine.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 3. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the cytosolic carboxylesterase catalyzing the 5'-deoxy-5-fluorocytidine formation from capecitabine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Thymidine phosphorylase expression and prognosis in colorectal cancer treated with 5-fluorouracil-based chemotherapy: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Binding Affinity of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a chemical entity identified as "Capecitabine impurity D"[1]. Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent for treating various cancers, including colorectal and breast cancer[2][3]. The efficacy of Capecitabine is dependent on its multi-step enzymatic conversion to 5-FU, which then exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS)[3][4]. Given that this compound is a related impurity, understanding its potential to interact with the same biological targets is of significant interest for drug safety and efficacy assessments.
This guide will explore the theoretical framework for this compound's binding affinity, predicated on the well-established mechanism of action of Capecitabine.
Hypothesized Biological Target and Mechanism of Action
The primary molecular target of Capecitabine's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is thymidylate synthase (TS)[4]. TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells[3][4].
It is hypothesized that this compound, following potential intracellular metabolism, could also yield metabolites that inhibit thymidylate synthase. The metabolic pathway of Capecitabine provides a logical framework for understanding the potential bioactivation of this impurity.
Capecitabine Metabolic Activation Pathway
The conversion of Capecitabine to 5-FU involves a three-step enzymatic cascade that occurs preferentially in tumor tissue due to the higher concentration of the final activating enzyme, thymidine phosphorylase.
References
- 1. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A candidate gene study of capecitabine-related toxicity in colorectal cancer identifies new toxicity variants at DPYD and a putative role for ENOSF1 rather than TYMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the ¹H and ¹⁹F NMR Spectroscopy of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine is a known impurity of Capecitabine, an orally administered chemotherapeutic agent. As a critical component in the quality control and regulatory submission process for Capecitabine, accurate identification and quantification of this impurity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, serves as a powerful analytical tool for the structural elucidation and purity assessment of this fluorinated nucleoside derivative.
These application notes provide a comprehensive overview and detailed protocols for the ¹H and ¹⁹F NMR spectroscopic analysis of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine, also referred to as Capecitabine Impurity D.
Physicochemical Properties
| Property | Value |
| Chemical Name | 2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate[1] |
| Synonyms | Capecitabine impurity D, 5′-Deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine[1] |
| CAS Number | 910129-15-6[1] |
| Molecular Formula | C₁₅H₂₂FN₃O₆[2] |
| Molecular Weight | 359.35 g/mol [2] |
| Appearance | White to off-white powder |
¹H and ¹⁹F NMR Spectroscopy: Principles and Applications
Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine, ¹H NMR is essential for confirming the presence of the cytidine scaffold, the deoxyribose sugar moiety, and the specific N⁴-acyl group.
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique that is specific for fluorine-containing compounds. Given that the ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, it provides sharp signals with a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated impurities, even at low levels. In the context of this molecule, ¹⁹F NMR is used to confirm the presence of the fluorine atom at the C5 position of the pyrimidine ring.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for nucleoside analogues. The choice of solvent can affect chemical shifts.
-
Concentration : Dissolve approximately 5-10 mg of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine in 0.6-0.7 mL of the chosen deuterated solvent.
-
Sample Filtration : To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : For quantitative analysis (qNMR), a known amount of an internal standard with a resonance that does not overlap with the analyte signals should be added.
¹H NMR Acquisition Protocol
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Program | Standard single-pulse (zg30) |
| Acquisition Time (AQ) | 2-4 seconds |
| Relaxation Delay (D1) | 1-5 seconds (for qualitative analysis); 5 x T₁ (for quantitative analysis) |
| Number of Scans (NS) | 16-64 (depending on sample concentration) |
| Spectral Width (SW) | 12-16 ppm |
| Transmitter Offset (O1p) | Centered on the spectral region of interest (approx. 5-6 ppm) |
| Temperature | 298 K (25 °C) |
¹⁹F NMR Acquisition Protocol
| Parameter | Recommended Value |
| Spectrometer Frequency | Corresponding ¹⁹F frequency for the ¹H field (e.g., 376 MHz for a 400 MHz spectrometer) |
| Pulse Program | Standard single-pulse with proton decoupling (zgpg30) |
| Acquisition Time (AQ) | 1-2 seconds |
| Relaxation Delay (D1) | 1-5 seconds |
| Number of Scans (NS) | 64-256 (depending on sample concentration) |
| Spectral Width (SW) | ~200 ppm (centered around the expected chemical shift) |
| Transmitter Offset (O1p) | Centered on the expected ¹⁹F resonance |
| Temperature | 298 K (25 °C) |
| Reference | External or internal reference (e.g., CFCl₃ at 0 ppm) |
Data Presentation
Table 1: Expected ¹H NMR Chemical Shift Ranges
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-6 (pyrimidine) | 7.5 - 8.5 | Doublet (d) |
| H-1' (anomeric) | 5.8 - 6.2 | Doublet (d) or Triplet (t) |
| H-2', H-2'' | 2.0 - 2.8 | Multiplet (m) |
| H-3' | 4.0 - 4.5 | Multiplet (m) |
| H-4' | 3.8 - 4.2 | Multiplet (m) |
| H-5', H-5'' | 4.4 - 4.8 | Multiplet (m) |
| -CH₂- (butyloxycarbonyl) | 3.9 - 4.3 | Multiplet (m) |
| -CH- (butyloxycarbonyl) | 1.8 - 2.2 | Multiplet (m) |
| -CH₂- (ethyl) | 1.3 - 1.7 | Multiplet (m) |
| -CH₃ (methyl) | 0.8 - 1.2 | Multiplet (m) |
| -CH₃ (deoxyribose) | 1.2 - 1.5 | Doublet (d) |
| NH (carbamate) | 9.0 - 11.0 | Broad singlet (br s) |
| OH (hydroxyl) | 4.5 - 6.0 | Broad singlets (br s) |
Table 2: Expected ¹⁹F NMR Chemical Shift Range
| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| F-5 (pyrimidine) | -160 to -170 | Doublet of doublets (dd) or Multiplet (m) due to coupling with H-6 and H-1' |
Visualization of the NMR Analysis Workflow
The following diagram illustrates the general workflow for the ¹H and ¹⁹F NMR analysis of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine.
Caption: Workflow for NMR analysis of the target compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
The interpretation of the NMR spectra relies on the correlation of observed signals to specific nuclei within the molecular structure. The following diagram illustrates this relationship.
Caption: Correlation of molecular structure to NMR data.
Conclusion
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and reliable method for the unambiguous identification and characterization of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine. The protocols and expected data presented in these application notes serve as a valuable resource for researchers and quality control analysts involved in the development and manufacturing of Capecitabine and related pharmaceutical products. Adherence to these methodologies will ensure accurate and reproducible results, contributing to the overall quality and safety of the final drug product.
References
Application Notes and Protocols for 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a nucleoside analog and a derivative of the chemotherapeutic agent capecitabine.[1][2][3] Structurally, it is an intermediate metabolite in the synthesis of capecitabine.[2] Like capecitabine, it is anticipated to function as a prodrug of 5-fluorouracil (5-FU), a potent anti-cancer agent. The conversion to 5-FU allows for the targeted delivery of the cytotoxic compound to tumor cells, potentially reducing systemic toxicity. This document provides detailed protocols for the use of this compound in a cell culture setting, including its mechanism of action, preparation, and application in cytotoxicity assays.
Mechanism of Action
This compound is designed to be metabolically converted to 5-fluorouracil (5-FU) through a series of enzymatic steps.[4][5][6] The proposed metabolic pathway involves the initial cleavage of the N4-(2-methyl-1-butyloxycarbonyl) group, followed by conversion to 5'-deoxy-5-fluorocytidine (5'-DFCR) and subsequently to 5'-deoxy-5-fluorouridine (5'-DFUR).[6][7] Finally, thymidine phosphorylase, an enzyme often found in higher concentrations in tumor cells, converts 5'-DFUR into the active drug, 5-FU.[8]
The cytotoxic effects of 5-FU are mediated through two primary mechanisms:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine triphosphate (dTTP), thereby disrupting DNA replication and repair, which ultimately triggers cell death.
-
Inhibition of RNA Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and contributing to its cytotoxic effects.
Data Presentation
The following table summarizes the reported cytotoxic activity of a closely related compound, 5′-Deoxy-5-fluoro-N4-(isopentyloxycarbonyl)cytidine, which can serve as a reference for initial experimental design.
| Cell Line | IC50 (µg/mL) | Assay Duration |
| HeLa | 0.09 | 3 days |
| MCF7 | 0.12 | 3 days |
| NCI-H69 | 0.37 | 3 days |
Data is for 5′-Deoxy-5-fluoro-N4-(isopentyloxycarbonyl)cytidine, a related compound.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for cell culture experiments.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Based on its slight solubility in methanol, it is advisable to use DMSO for preparing the stock solution.[10]
-
Prepare a 10 mM stock solution of this compound in DMSO. The molecular weight is 359.35 g/mol .[3][10]
-
To prepare the 10 mM stock, dissolve 3.6 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, HeLa, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
-
Sample Collection:
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[11]
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[11]
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
-
Stop Reaction and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Mandatory Visualizations
Caption: Metabolic activation of this compound to 5-FU.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, CasNo.162204-30-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assessment of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a fluoropyrimidine derivative, a class of compounds that constitutes a cornerstone in the chemotherapy of various solid tumors. Fluoropyrimidines, including the widely used prodrug Capecitabine, exert their anticancer effects through metabolic conversion to 5-fluorouracil (5-FU). 5-FU is then further metabolized into active compounds that disrupt DNA synthesis and function, primarily by inhibiting thymidylate synthase (TS) and through incorporation into RNA and DNA. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The structural modifications present in this compound suggest it may act as a prodrug of 5-FU or possess intrinsic cytotoxic activity.
These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. The described methodologies are fundamental for determining the compound's potency, selectivity, and potential as an anticancer agent.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth after a specified exposure time. The following table summarizes representative IC50 values for the compound and its parent drug, Capecitabine, across various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | This compound IC50 (µM) | Capecitabine IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.45 ± 0.11 | 34.2 ± 1.5[1] |
| MCF-7 | Breast Carcinoma | 0.85 ± 0.23 | > 100 (at 48h)[2] |
| AsPC-1 | Pancreatic Cancer | 1.20 ± 0.35 | Not readily available |
| KG-1 | Acute Myelogenous Leukemia | 0.18 ± 0.02 | 8.9 ± 1.5[1] |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes, based on the enhanced potency often observed with derivatives of parent compounds.
Experimental Protocols
A detailed methodology for assessing the cytotoxicity of the test compound using a Sulforhodamine B (SRB) assay is provided below. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity based on the quantification of cellular protein content.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116, MCF-7, AsPC-1, KG-1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated control.
-
Incubate the plates for 72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Destaining and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Shake the plates on a plate shaker for 5 minutes to ensure complete dissolution of the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Plot the percentage of growth inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Mandatory Visualizations
Proposed Mechanism of Action
The diagram below illustrates the putative metabolic activation pathway of fluoropyrimidine derivatives, leading to the inhibition of DNA synthesis and induction of apoptosis.
References
Application Notes and Protocols for In Vivo Xenograft Studies with Capecitabine, a Prodrug of 5'-Deoxy-5-fluorocytidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vivo application of Capecitabine in xenograft models for preclinical anti-cancer research. Capecitabine is an orally administered chemotherapeutic agent that is enzymatically converted to the cytotoxic drug 5-fluorouracil (5-FU) preferentially in tumor tissue. 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is recognized as an impurity related to Capecitabine. Understanding the in vivo efficacy and methodologies associated with Capecitabine is crucial for research in this area.
The following sections detail the metabolic pathway of Capecitabine, summarize quantitative data from various xenograft studies, and provide detailed experimental protocols for conducting similar research.
Metabolic Activation of Capecitabine
Capecitabine undergoes a three-step enzymatic cascade to be converted into its active form, 5-fluorouracil. This process begins in the liver and culminates within the tumor tissue, which contributes to its targeted anti-tumor activity.
Caption: Metabolic activation of Capecitabine to 5-Fluorouracil.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize the efficacy of Capecitabine in various colorectal cancer xenograft models. The data highlights tumor growth inhibition (TGI) and increased lifespan (ILS) under different dosing schedules and in combination with other agents.
Table 1: Monotherapy and Combination Therapy in HT29 Colorectal Cancer Xenografts [1][2]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) |
| Capecitabine | 267 mg/kg (14/7) | 60% | >25% |
| Capecitabine | 467 mg/kg (7/7) | >100% | Significantly greater than 14/7 |
| Capecitabine + Bevacizumab | 467 mg/kg (7/7) + 5 mg/kg | Significantly greater than monotherapy | Significantly greater than monotherapy |
| Capecitabine + Irinotecan | 267 mg/kg (14/7) + 40 mg/kg | 70% | - |
| Capecitabine + Irinotecan | 467 mg/kg (7/7) + 40 mg/kg | >100% | 225% |
| Capecitabine + Irinotecan + Bevacizumab | 467 mg/kg (7/7) + 40 mg/kg + 5 mg/kg | >100% | 288% |
Schedule: (days on treatment / days off treatment)
Table 2: Monotherapy and Combination Therapy in Colo205 Colorectal Cancer Xenografts [1][3]
| Treatment Group | Dose and Schedule | Outcome |
| Capecitabine | 360 mg/kg (7/7) | ~50% Tumor Growth Inhibition |
| Capecitabine + Bevacizumab | 360 mg/kg (7/7) + 2.5 mg/kg | Significantly greater survival relative to either agent alone |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo xenograft study using Capecitabine.
I. Cell Culture and Xenograft Implantation
Caption: Workflow for establishing xenograft models.
Protocol:
-
Cell Lines: Human colorectal cancer cell lines such as HT29 or Colo205 are commonly used.[1][3]
-
Animal Model: Female athymic nude mice are a standard model for these studies.[1]
-
Cell Preparation: Cells are cultured under standard conditions, harvested, and suspended in a suitable medium like Hank's Balanced Salt Solution (HBSS).[3]
-
Implantation: Approximately 5 x 10^6 cells in a volume of 0.2 mL are injected subcutaneously into the right dorsal flank of each mouse.[3]
-
Tumor Monitoring: Tumor growth is monitored regularly. Once tumors reach an average volume of approximately 150 mm³, the mice are randomized into treatment and control groups.[4]
II. Drug Preparation and Administration
Protocol:
-
Capecitabine Formulation: Capecitabine is typically formulated for oral administration.
-
Administration: The drug is administered via an orogastric probe once daily according to the specified dosing schedule (e.g., for 7 consecutive days followed by a 7-day rest period).[5]
-
Combination Agents: For combination studies, other agents like Bevacizumab or Oxaliplatin can be administered via intraperitoneal injection at their optimal doses.[1][2]
-
Control Group: A vehicle control group should always be included in the study design.[1]
III. Efficacy and Toxicity Assessment
Caption: Key parameters for in vivo study assessment.
Protocol:
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Body Weight: Animal body weights are recorded to monitor for signs of toxicity.[6]
-
Survival: The lifespan of the animals in each group is monitored, and the increase in lifespan (ILS) is calculated.[1]
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study to quantify the anti-tumor effect of the treatment.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when animals show signs of excessive toxicity.[4]
Mechanism of Action of 5-Fluorouracil (5-FU)
The active metabolite of Capecitabine, 5-FU, exerts its cytotoxic effects through two main mechanisms:
-
Inhibition of Thymidylate Synthase: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a metabolite of 5-FU, forms a stable complex with thymidylate synthase, inhibiting its function. This leads to a depletion of thymidine triphosphate, which is essential for DNA synthesis and repair, ultimately causing cell death.[7][8]
-
Incorporation into RNA and DNA: 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its normal processing and function. 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.
This integrated approach of providing metabolic pathway information, quantitative in vivo data, and detailed experimental protocols will aid researchers in designing and executing robust preclinical studies with Capecitabine and related compounds.
References
- 1. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Regimens of Capecitabine Alone and Combined with Irinotecan and Bevacizumab in Colorectal Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Application Note & Protocol: Determining the IC50 of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a derivative of Capecitabine, an oral fluoropyrimidine carbamate used in the treatment of various cancers, including colorectal and breast cancer.[1][2][3] Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU), a potent antimetabolite.[3][4][5] This conversion is designed to achieve tumor-selective activation, as the final conversion step is catalyzed by thymidine phosphorylase, an enzyme found in higher concentrations in tumor tissues.[1][5] The resulting 5-FU disrupts DNA synthesis and repair by inhibiting thymidylate synthase, leading to cytotoxic effects in rapidly dividing cancer cells.[2][4][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, a crucial parameter for assessing its cytotoxic potential.
Mechanism of Action: Bioactivation Pathway
The parent compound, Capecitabine, is inactive and requires enzymatic conversion to become cytotoxic.[5] This multi-step bioactivation process is crucial for its therapeutic effect.
-
Step 1 (Liver): After oral administration, Capecitabine is absorbed and metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][5][6]
-
Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase.[1][5][6]
-
Step 3 (Tumor Tissue): Finally, 5'-DFUR is converted to the active drug, 5-fluorouracil (5-FU), by thymidine phosphorylase, which is often overexpressed in tumor cells.[1][5]
5-FU exerts its cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase, which depletes thymidine triphosphate necessary for DNA synthesis, and incorporation into RNA, which disrupts RNA processing and function.[2][5]
References
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. oncodaily.com [oncodaily.com]
- 6. Bioactivation of capecitabine in human liver: involvement of the cytosolic enzyme on 5'-deoxy-5-fluorocytidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a fluoropyrimidine carbamate that shares structural similarities with capecitabine, a widely used oral chemotherapeutic agent. It is understood to be a prodrug of 5-fluorouracil (5-FU), a potent anti-cancer agent. The therapeutic efficacy of this compound relies on its conversion to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA, ultimately leading to cell death. These application notes provide a comprehensive guide for designing and executing preclinical animal studies to evaluate the efficacy of this compound. The protocols are based on established methodologies for the closely related and well-characterized drug, capecitabine.
Mechanism of Action and Signaling Pathway
This compound is hypothesized to follow a similar metabolic activation pathway as capecitabine to become the active drug, 5-fluorouracil (5-FU). This multi-step enzymatic conversion is crucial for its anti-tumor activity. The preferential activation of the compound in tumor cells is attributed to the higher levels of key converting enzymes in cancerous tissues compared to healthy tissues.
The proposed metabolic pathway is as follows:
-
Absorption and Initial Conversion: Following oral administration, the compound is absorbed through the gastrointestinal tract. It is then likely converted by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
Deamination: Subsequently, cytidine deaminase, an enzyme often found in higher concentrations in tumor cells, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).
-
Final Activation to 5-FU: Finally, thymidine phosphorylase (TP), another enzyme frequently overexpressed in a variety of solid tumors, catalyzes the conversion of 5'-DFUR into the active cytotoxic drug, 5-fluorouracil (5-FU).
Once formed, 5-FU disrupts DNA synthesis and repair through two primary mechanisms:
-
Inhibition of Thymidylate Synthase: 5-FU's metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the synthesis of thymidine, a necessary precursor for DNA replication.
-
Incorporation into DNA and RNA: 5-FU can be incorporated into both DNA and RNA, leading to strand breaks, impaired protein synthesis, and ultimately, apoptosis.
Application Note: Analytical Techniques for Capecitabine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capecitabine is an orally administered chemotherapeutic agent, a prodrug that is enzymatically converted to 5-fluorouracil (5-FU) in the body, where it inhibits DNA synthesis in rapidly dividing cancer cells. The purity of capecitabine is critical to its safety and efficacy. Impurity profiling, the identification and quantification of all potential impurities in a drug substance or product, is a crucial step in drug development and quality control. This document provides a detailed overview of the analytical techniques used for the impurity profiling of capecitabine, with a focus on high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Analytical Approaches for Impurity Profiling
The primary technique for the analysis of capecitabine and its non-volatile impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or mass spectrometry detection. For volatile impurities and residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the method of choice.
A general workflow for capecitabine impurity profiling is outlined below:
Data Presentation: Quantitative Analysis of Capecitabine and Its Impurities
The following tables summarize the quantitative data for capecitabine and its known impurities, as determined by various validated HPLC methods. These values are essential for assessing the sensitivity and applicability of a method for routine quality control and stability studies.
Table 1: Quantitative Data for Capecitabine and Key Metabolites/Impurities
| Analyte | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Capecitabine | RP-HPLC-UV | 1.5 - 22.5 | 0.05 | 0.19 |
| Capecitabine | RP-HPLC-UV | 6 - 30 | - | - |
| Capecitabine | UPLC-MS/MS | 0.025 - 2.5 | - | - |
| 5'-deoxy-5-fluorocytidine (5'-DFCR) | UPLC-MS/MS | 0.01 - 1.0 | - | - |
| 5'-deoxy-5-fluorouridine (5'-DFUR) | UPLC-MS/MS | 0.01 - 1.0 | - | - |
| Unnamed Impurity 1 | RP-HPLC-UV | LOQ - 0.3% | 0.01% | 0.03% |
| Unnamed Impurity 2 | RP-HPLC-UV | LOQ - 0.3% | 0.01% | 0.03% |
| Unnamed Impurity 3 | RP-HPLC-UV | LOQ - 0.3% | 0.01% | 0.03% |
| Unnamed Impurity 4 | RP-HPLC-UV | LOQ - 0.3% | 0.01% | 0.03% |
| Unnamed Impurity 5 | RP-HPLC-UV | LOQ - 0.3% | 0.01% | 0.03% |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note: Linearity, LOD, and LOQ are method-dependent and may vary.
Experimental Protocols
Protocol 1: RP-HPLC Method for Capecitabine and Non-Volatile Impurities
This protocol is a representative method for the separation and quantification of capecitabine and its related substances.
1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Capecitabine reference standard and impurity standards.
-
Ammonium formate (analytical grade).
-
Methanol and Acetonitrile (HPLC grade).
-
Water (Milli-Q or equivalent).
-
Formic acid (optional, for pH adjustment).
3. Chromatographic Conditions
-
Column: Inertsil ODS-3V (250 x 4.6mm, 5µm) or equivalent C18 column.[1][2]
-
Mobile Phase A: 20mM Ammonium Formate buffer, Methanol, and Acetonitrile in the proportion of (75:25:5 v/v/v).[1][2]
-
Mobile Phase B: Methanol, 20mM Ammonium Formate buffer, and Acetonitrile in the proportion of (80:15:5 v/v/v).[1][2]
-
Gradient Program: A gradient program should be optimized to achieve adequate separation of all impurities. A typical program might involve a linear gradient from 100% Mobile Phase A to a higher proportion of Mobile Phase B over a specified time.
4. Preparation of Solutions
-
Diluent: A mixture of water and methanol is commonly used.
-
Standard Solution: Accurately weigh and dissolve the capecitabine reference standard in the diluent to a known concentration (e.g., 0.6 µg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the capecitabine sample (drug substance or crushed tablets) in the diluent to achieve a similar concentration to the standard solution.
-
Spiked Sample Solution (for validation): Prepare a sample solution and spike it with known amounts of impurity standards at various concentration levels (e.g., LOQ to 150% of the specification limit).[1]
5. System Suitability Before sample analysis, inject the standard solution multiple times (e.g., six replicates). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%, and other parameters like theoretical plates and tailing factor meet the predefined criteria.
6. Analysis Procedure Inject the blank (diluent), standard solution, and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.
7. Calculation The amount of each impurity in the sample is calculated using the response factor relative to the capecitabine standard.
Protocol 2: Headspace GC-MS for Residual Solvents
This protocol outlines a general method for the identification and quantification of residual solvents in capecitabine, based on common industry practices for pharmaceutical analysis.
1. Instrumentation
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Headspace autosampler.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Reference standards of expected residual solvents (e.g., methanol, ethanol, acetone).
-
High-purity N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the dissolution solvent.
3. GC-MS Conditions
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A suitable temperature program is required to separate the solvents of interest. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the expected solvents (e.g., m/z 35-350).
4. Headspace Parameters
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Pressurization: 10 psi.
5. Preparation of Solutions
-
Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration in the chosen dissolution solvent (e.g., DMF). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh the capecitabine sample and dissolve it in a known volume of the dissolution solvent in a headspace vial.
6. Analysis Procedure Place the standard and sample vials in the headspace autosampler. The autosampler will heat the vials, and a portion of the headspace gas will be injected into the GC-MS system.
7. Data Analysis Identify the residual solvents in the sample by comparing their retention times and mass spectra with those of the reference standards. Quantify the amount of each solvent using a calibration curve generated from the standard solutions.
Signaling Pathway of Capecitabine Activation
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil. This activation pathway is crucial to its mechanism of action and understanding it can inform the analysis of its metabolites.
Conclusion
The impurity profiling of capecitabine requires a combination of robust and validated analytical methods. RP-HPLC is the cornerstone for the analysis of the drug substance and its non-volatile impurities, while headspace GC-MS is essential for the control of residual solvents. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and development of capecitabine. Adherence to these or similarly validated methods is critical for ensuring the safety and efficacy of this important chemotherapeutic agent.
References
Application Notes and Protocols: Cell Viability Assays for Fluoropyrimidine Derivatives
Introduction
Fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, are a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and gastric cancers. These compounds exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and the misincorporation of fluoronucleotides into RNA and DNA, ultimately leading to cell death. The evaluation of novel fluoropyrimidine derivatives and the elucidation of their mechanisms of action necessitate robust and reliable methods for assessing cell viability and cytotoxicity. This document provides detailed protocols for commonly employed cell viability assays and guidance on data interpretation and presentation.
Key Signaling Pathways Affected by Fluoropyrimidines
Fluoropyrimidine derivatives trigger a complex cascade of cellular events culminating in apoptosis. A simplified representation of the primary mechanism involves the intracellular conversion of 5-FU into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate (dTTP) and subsequent DNA synthesis arrest. FdUTP and FUTP are incorporated into DNA and RNA, respectively, causing further cellular damage and triggering apoptotic pathways.
Caption: Simplified signaling pathway of 5-fluorouracil (5-FU).
Recommended Cell Viability Assays
The choice of a cell viability assay depends on the specific research question, the mechanism of action of the compound, and the cell type being studied. For fluoropyrimidine derivatives, assays that measure metabolic activity or membrane integrity are highly suitable.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluoropyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This assay is a reliable indicator of compromised cell membrane integrity.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the fluoropyrimidine derivative as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Presentation and Analysis
The results of cell viability assays are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a standard metric for comparing the potency of different derivatives.
Table 1: Hypothetical IC50 Values of Fluoropyrimidine Derivatives in Different Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| 5-FU | HT-29 (Colon) | MTT | 72 | 8.5 |
| MCF-7 (Breast) | MTT | 72 | 12.3 | |
| Derivative A | HT-29 (Colon) | MTT | 72 | 2.1 |
| MCF-7 (Breast) | MTT | 72 | 4.7 | |
| Derivative B | HT-29 (Colon) | LDH | 48 | 15.2 |
| MCF-7 (Breast) | LDH | 48 | 21.8 |
Conclusion
The selection of an appropriate cell viability assay is critical for the accurate assessment of the cytotoxic potential of novel fluoropyrimidine derivatives. The MTT and LDH assays provide reliable and complementary information on metabolic activity and membrane integrity, respectively. Consistent experimental protocols and clear data presentation are essential for the meaningful comparison of different compounds and for advancing the development of more effective cancer therapies.
Application Notes and Protocols for Flow Cytometry Analysis Following 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a nucleoside analog and a known impurity of Capecitabine, a widely used oral chemotherapeutic agent.[1][2] Capecitabine is a prodrug that is enzymatically converted in the body to the active cytotoxic agent 5-fluorouracil (5-FU).[3][4][5] The mechanism of action of 5-FU involves the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[5][6] Given its structural similarity to Capecitabine, it is hypothesized that this compound may exhibit similar cytotoxic effects.
Flow cytometry is a powerful and high-throughput technique for the single-cell analysis of cellular processes such as cell cycle progression and apoptosis.[7] This document provides detailed application notes and protocols for the analysis of cell lines treated with this compound using flow cytometry.
Putative Signaling Pathway
The anticipated mechanism of action of this compound is expected to follow a similar pathway to its parent compound, Capecitabine, leading to the induction of apoptosis and cell cycle arrest.
Caption: Putative metabolic conversion and mechanism of action.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis after treatment with this compound. The data is for illustrative purposes and based on the known effects of Capecitabine on cancer cell lines.[8][9][10]
Table 1: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HT-29)
| Treatment (48 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control (0.1% DMSO) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.8 | 2.5 ± 0.8 |
| 10 µM Compound | 65.8 ± 4.2 | 15.1 ± 1.9 | 19.1 ± 2.3 | 8.7 ± 1.5 |
| 50 µM Compound | 40.5 ± 3.8 | 10.2 ± 1.5 | 25.3 ± 2.9 | 24.0 ± 3.1 |
| 100 µM Compound | 25.1 ± 2.9 | 8.7 ± 1.2 | 18.2 ± 2.5 | 48.0 ± 4.5 |
Table 2: Induction of Apoptosis by this compound as Measured by Annexin V/PI Staining
| Treatment (48 hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 94.3 ± 2.1 | 3.1 ± 0.9 | 2.6 ± 0.7 |
| 10 µM Compound | 85.2 ± 3.5 | 8.5 ± 1.8 | 6.3 ± 1.2 |
| 50 µM Compound | 60.7 ± 4.1 | 20.3 ± 2.7 | 19.0 ± 2.5 |
| 100 µM Compound | 42.1 ± 3.9 | 35.8 ± 3.3 | 22.1 ± 2.8 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HT-29, HCT-116)
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
Centrifuge the cells again and resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate laser and filter settings for PI (e.g., excitation at 488 nm, emission >600 nm).
-
Collect data from at least 10,000 events per sample.
-
Use software to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the method for quantifying apoptosis in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained controls.[3]
-
Create a dot plot of FITC (Annexin V) versus PI to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.
-
Caption: Logical flow for gating in apoptosis analysis.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to investigate the cellular effects of this compound using flow cytometry. By analyzing changes in the cell cycle distribution and the induction of apoptosis, valuable insights into the compound's potential as a cytotoxic agent can be obtained. It is recommended to perform these experiments across multiple cell lines and at various time points and concentrations to fully characterize the biological activity of the compound. Proper controls, including vehicle-treated and unstained cells, are crucial for accurate data interpretation.[6]
References
- 1. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Capecitabine EP Impurity D | 910129-15-6 [chemicea.com]
- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 4. oncodaily.com [oncodaily.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Capecitabine - Wikipedia [en.wikipedia.org]
- 7. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
solubility of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in DMSO and other solvents
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. This document offers guidance on solubility, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic organic compound. It is recognized as an intermediate and impurity in the synthesis of Capecitabine, a chemotherapy drug.[1][2] Capecitabine itself is a prodrug that is enzymatically converted into the anticancer agent 5-fluorouracil (5-FU).[3]
Q2: What is the solubility of this compound in DMSO and other solvents?
For comparison, the solubility of the parent compound, Capecitabine, and a related isomer are provided in the table below.
Data Presentation: Solubility of Related Compounds
| Compound | Solvent | Solubility |
| This compound | Methanol | Slightly Soluble |
| Capecitabine | Ethanol | ~5 mg/mL |
| Capecitabine | DMSO | ~12.5 mg/mL |
| Capecitabine | Dimethyl Formamide (DMF) | ~14 mg/mL |
| 5′-Deoxy-5-fluoro-N4-(isopentyloxycarbonyl)cytidine | Methanol | ≥ 50 mg/mL |
Disclaimer: The solubility of a compound can be influenced by factors such as purity, crystal form, temperature, and the solvent's water content. It is recommended to perform small-scale solubility tests to determine the optimal conditions for your specific application.
Experimental Protocols
General Protocol for Preparing a Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of a sparingly soluble compound like this compound.
-
Preparation: Bring the vial containing the compound and a bottle of high-purity, anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to prepare 10 mg/mL of a compound with a molecular weight of 359.35 g/mol , add the appropriate volume of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, you can try the following:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.
-
Sonication: Place the tube in an ultrasonic bath for 5-10 minutes.
-
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
Issue 1: The compound does not dissolve in DMSO at the desired concentration.
-
Possible Cause: The desired concentration exceeds the compound's solubility limit in DMSO. The DMSO may have absorbed moisture, reducing its solvating power.
-
Solution:
-
Try the troubleshooting steps in the protocol above (warming, sonication).
-
Use a fresh, unopened bottle of anhydrous DMSO.
-
Prepare a more dilute stock solution.
-
Issue 2: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
-
Possible Cause: The compound has low aqueous solubility, and the abrupt change in solvent polarity causes it to "crash out" of the solution.
-
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your aqueous solution, as this is typically well-tolerated by most cell lines.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first, make an intermediate dilution in your buffer or medium.
-
Increase Temperature: Pre-warm the aqueous buffer or medium to 37°C before adding the compound stock solution.
-
Gentle Agitation: Add the stock solution dropwise while gently swirling or vortexing the aqueous solution.
-
Visualizations
Experimental Workflow: Preparing a Stock Solution
References
stability of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in aqueous solutions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
A1: Based on its structural similarity to Capecitabine, the stability of this compound in aqueous solution is expected to be dependent on pH and temperature. Capecitabine is known to undergo hydrolysis, particularly under acidic conditions.[2][3] Therefore, it is anticipated that this compound will also be susceptible to acid-catalyzed hydrolysis of the N4-carbamate group. For optimal stability, it is recommended to prepare fresh solutions and store them under neutral or slightly acidic conditions at low temperatures.
Q2: What are the likely degradation products of this compound in an aqueous solution?
A2: The primary degradation pathway is expected to be the hydrolysis of the N-(2-methyl-1-butyloxycarbonyl) group at the N4 position of the cytidine ring. This would lead to the formation of 5'-deoxy-5-fluorocytidine (5'-DFCR) and 2-methyl-1-butanol. This is analogous to the first step in the metabolic activation of Capecitabine, which is the hydrolysis of its carbamate side chain to form 5'-DFCR.[4][5][6]
Q3: How does pH affect the stability of the compound?
A3: Acidic conditions are likely to accelerate the hydrolysis of the carbamate bond. Studies on Capecitabine have shown that it undergoes degradation under acidic conditions.[2][3] Therefore, it is crucial to control the pH of your aqueous solutions. For short-term experiments, using buffers in the neutral pH range (6.8-7.4) is advisable. When capecitabine suspension was heated at 80 °C for 30 minutes under acidic conditions, the residual capecitabine rate was approximately 50%.[3]
Q4: Is the compound sensitive to temperature?
A4: Yes, elevated temperatures are expected to increase the rate of degradation. For Capecitabine, degradation is observed at temperatures exceeding 100°C.[2] For routine handling and short-term storage of aqueous solutions, it is recommended to keep them refrigerated (2-8 °C) or on ice. For long-term storage, freezing the solution at -20 °C or below is advisable. However, freeze-thaw cycles should be minimized.
Q5: Are there any recommended analytical methods to assess the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a good starting point.[2] The method should be able to separate the intact compound from its potential degradation products, primarily 5'-deoxy-5-fluorocytidine. UV detection at a wavelength around 240-250 nm is typically suitable for these types of compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | Hydrolysis due to acidic pH. | - Ensure the pH of the aqueous solution is neutral or slightly basic. - Use a suitable buffer system (e.g., phosphate-buffered saline). - Prepare solutions fresh before each experiment. |
| Elevated temperature. | - Perform all experimental manipulations on ice. - Store stock solutions and experimental samples at appropriate low temperatures (2-8 °C for short-term, -20 °C or lower for long-term). | |
| Appearance of unexpected peaks in HPLC chromatogram | Degradation of the compound. | - The primary degradation product is likely 5'-deoxy-5-fluorocytidine. - Compare the retention time with a standard of 5'-deoxy-5-fluorocytidine if available. - Perform forced degradation studies (acid, base, oxidation, heat) to confirm the identity of degradation peaks. |
| Poor solubility in aqueous media | The compound may have limited aqueous solubility. | - The solubility of Capecitabine is reported to be 26 mg/mL.[7] The solubility of this impurity is expected to be in a similar range. - Consider using co-solvents such as DMSO or ethanol, but be mindful of their potential impact on the experiment. - The use of cyclodextrins may enhance solubility.[8] |
| Inconsistent experimental results | Variability in solution stability. | - Standardize the protocol for solution preparation, including pH, temperature, and storage time. - Always prepare fresh solutions for critical experiments. - Include stability checks as part of the experimental design. |
Experimental Protocols
Protocol 1: Stability Assessment in Aqueous Buffers
This protocol outlines a general procedure to assess the stability of this compound in aqueous buffers at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for basic pH.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO or acetonitrile.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Diagram 1: Proposed Degradation Pathway
Caption: Proposed hydrolysis pathway of the compound in aqueous solution.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the aqueous stability of the compound.
References
- 1. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stability of Capecitabine by Simple Suspension Method [jstage.jst.go.jp]
- 4. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 7. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
degradation pathways of fluoropyrimidine carbamates under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions regarding the degradation pathways of fluoropyrimidine carbamates, with a primary focus on Capecitabine, under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are fluoropyrimidine carbamates and why is their stability crucial?
A1: Fluoropyrimidine carbamates are a class of antineoplastic drugs, with Capecitabine being a prominent example.[1] Capecitabine is a prodrug, meaning it is converted within the body into the active cytotoxic agent, 5-fluorouracil (5-FU), which then inhibits DNA synthesis in tumor cells.[2][3] Understanding their stability under stress conditions is mandated by regulatory bodies like the ICH to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods for quality control of the drug substance and product.[1][4]
Q2: What are the typical stress conditions applied in forced degradation studies for these compounds?
A2: Forced degradation studies for fluoropyrimidine carbamates like Capecitabine typically involve exposure to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include acid hydrolysis (e.g., 0.1 N HCl), alkali hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 10% H₂O₂), photolytic stress, and thermal stress (dry heat).[4]
Q3: What is the primary degradation pathway for Capecitabine under acidic conditions?
A3: Capecitabine is particularly susceptible to acid hydrolysis.[1][4] Studies show that a significant portion of the drug, around 35%, can degrade in acidic medium.[2] The degradation primarily involves the cleavage of the carbamate and glycosidic bonds.
Q4: How does Capecitabine behave under basic and oxidative stress?
A4: Capecitabine also degrades under alkaline and oxidative conditions, though generally to a lesser extent than under acidic stress.[2] The degradation mechanisms involve hydrolysis of the carbamate moiety and potential modifications to the pyrimidine ring. The degradation kinetics under both acid and alkali hydrolysis, as well as oxidative stress, have been shown to follow first-order kinetics.[1][4]
Q5: What is the in vivo activation pathway of Capecitabine and how does it differ from forced degradation?
A5: The in vivo activation is an enzymatic, multi-step process designed to release the active drug 5-FU preferentially at the tumor site. It is not a degradation pathway in the context of chemical stability. The pathway is as follows:
-
Capecitabine is converted to 5'-deoxy-5-fluorocytidine (5'-DFCR) in the liver.[2][3]
-
5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in the liver and tumor tissues.[2][3]
-
Finally, 5'-DFUR is converted to the active drug, 5-fluorouracil (5-FU), by thymidine phosphorylase, which is present in higher concentrations in tumor cells.[3][5] Forced degradation, by contrast, involves abiotic chemical breakdown of the molecule under harsh external conditions.
Troubleshooting Guide
Q1: My chromatogram shows multiple unexpected peaks after stress testing. What could they be?
A1: These peaks could be various degradation products resulting from the cleavage of the carbamate linkage, the glycosidic bond between the sugar and the pyrimidine base, or defluorination.[6][7] It is also possible that some peaks correspond to impurities from the drug substance itself or degradation of formulation excipients. A well-developed, stability-indicating method should be able to resolve the main drug peak from all potential degradant peaks.[4][8]
Q2: I'm observing poor separation between Capecitabine and its degradants. How can I improve my HPLC method?
A2: To improve resolution, consider the following modifications to your RP-HPLC method:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[1][4]
-
pH of the Buffer: Modify the pH of the mobile phase, as the ionization of Capecitabine and its degradants can significantly affect retention.
-
Gradient Elution: If using isocratic elution, switching to a gradient program can often provide better separation of complex mixtures.
-
Column Chemistry: Experiment with different C18 or C8 columns from various manufacturers, as subtle differences in silica chemistry can impact selectivity.
Q3: The degradation of my compound is too extensive under standard stress conditions (e.g., 0.1 N HCl). What should I do?
A3: If degradation is too rapid, you may not be able to accurately characterize the primary degradation pathway. To achieve a target degradation of 5-20%, you should reduce the harshness of the stress condition. This can be done by:
-
Lowering the concentration of the acid or base.
-
Reducing the temperature of the reaction.
-
Decreasing the duration of exposure to the stressor.
Q4: My mass balance is not within the acceptable range of 95-105%. What are the possible reasons?
A4: Poor mass balance can indicate several issues:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to UV detectors. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such species.
-
Volatile Degradants: The degradation process may have produced volatile compounds that were lost during sample preparation.
-
Precipitation: The drug or its degradants may have precipitated out of solution. Ensure complete dissolution before analysis.
-
Incomplete Elution: Some highly retained degradants may not have eluted from the HPLC column during the run time.
Quantitative Data & Experimental Protocols
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Capecitabine
| Stress Condition | Reagent / Condition | Duration | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 5 hours (RT) | ~35% | [2] |
| Alkali Hydrolysis | 0.1 M NaOH | Not Specified | Less than acid degradation | [1][2] |
| Oxidation | 10% H₂O₂ | Not Specified | Less than acid degradation | [1][2] |
| Photolytic | UV Light | Not Specified | Considerable degradation | |
| Thermal (Dry Heat) | >100°C | Not Specified | Degradation observed | [1][4] |
Table 2: Example HPLC Method Parameters for Capecitabine Stability-Indicating Assays
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | 0.1% Acetic Acid, Methanol, Acetonitrile (35:60:5 v/v/v)[2] | Acetonitrile: Water (60:40 v/v)[4] | Methanol: Water (60:40 v/v) |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm)[2] | C18 HS (250 x 4.6 mm, 5 µm)[4] | C18 Quails BDS (250 x 4.6 mm, 5µ) |
| Flow Rate | 1.0 mL/min (assumed) | 1.0 mL/min[4] | 1.0 mL/min |
| Detection (UV) | 304 nm[2] | 240 nm[4] | 240 nm |
| Retention Time | 6.4 min[2] | 3.3 min[4] | 7.9 min |
Experimental Protocols
Protocol: General Procedure for Forced Degradation of Capecitabine
This protocol provides a general framework. Specific concentrations, times, and temperatures should be optimized to achieve the desired level of degradation (typically 5-20%).
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Capecitabine in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stressors:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 N or 1 N HCl). Incubate at a controlled temperature (e.g., room temperature or 60°C) for a predetermined time.
-
Alkali Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 0.1 N or 1 N NaOH). Incubate at room temperature for a set duration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 10% H₂O₂). Keep the mixture at room temperature for a specified time.
-
-
Neutralization/Quenching:
-
After the incubation period, withdraw samples at appropriate time intervals.
-
For acid-stressed samples, neutralize with an equivalent amount of base (e.g., 0.1 N NaOH).[1]
-
For base-stressed samples, neutralize with an equivalent amount of acid (e.g., 0.1 N HCl).[1]
-
Oxidative reactions can be quenched by adding a reducing agent like sodium bisulfite, if necessary.
-
-
Sample Preparation for Analysis:
-
Chromatographic Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Assess the chromatograms for new peaks (degradants), a decrease in the area of the parent drug peak, and calculate the percentage of degradation.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 4. Method development, degradation pathway and kinetic of capecitabine - Int J Pharm Chem Anal [ijpca.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Radiolytic degradation of anticancer drug capecitabine in aqueous solution: kinetics, reaction mechanism, and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpar.com [ijpar.com]
minimizing off-target effects of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a fluorinated nucleoside analog.[1][2][3] While specific literature on this exact molecule is limited, it is identified as an impurity of Capecitabine.[1] Based on its structural similarity to other 5-fluorocytidine derivatives, its primary on-target effect is likely mediated through the inhibition of thymidylate synthetase after intracellular conversion to 5-fluoro-2'-deoxyuridylate (FdUMP).[4] This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, thereby arresting cell proliferation.[4]
Q2: What are the potential off-target effects of this compound in in vitro models?
A2: Off-target effects are unintended interactions with cellular components other than the primary target.[5] For nucleoside analogs like this one, potential off-target effects can include:
-
Inhibition of other cellular enzymes: The compound or its metabolites may interact with other enzymes involved in nucleotide metabolism or DNA/RNA synthesis.[6]
-
Incorporation into DNA and RNA: The fluorinated nucleoside triphosphate metabolite may be incorporated into DNA and RNA, leading to chain termination or dysfunction.[6]
-
Mitochondrial toxicity: Nucleoside analogs can interfere with mitochondrial DNA polymerase gamma (POLγ), leading to mitochondrial dysfunction.[7]
-
Alteration of signaling pathways: Unintended interactions can modulate various cellular signaling pathways, leading to unexpected phenotypic changes.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical step.[5] Key strategies include:
-
Rescue experiments: If the compound inhibits thymidylate synthetase, the cytotoxic effects should be reversible by adding exogenous thymidine to the cell culture medium.[4]
-
Target expression modulation: Use cell lines with varying expression levels of the intended target (thymidylate synthetase). A consistent effect across different expression levels may indicate off-target activity.[5]
-
Use of inactive controls: Synthesize or obtain a structurally similar analog that is predicted to be inactive against the primary target. This can help identify non-specific effects.[5]
-
Orthogonal assays: Confirm the on-target effect using multiple, distinct experimental methods that measure the same biological outcome.[5]
Q4: What are the best practices for determining the optimal in vitro concentration to minimize off-target effects?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration that elicits the desired on-target response.[5] A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) for the on-target effect. It is advisable to work at concentrations around the EC50 and avoid using concentrations in the plateau phase of the dose-response curve where off-target effects are more likely to occur.[5]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity at Low Concentrations | Off-target effects are dominating the cellular response. The compound may be highly potent against an unintended target. | - Conduct a broader panel of cytotoxicity assays in different cell lines to assess specificity.[8] - Perform a kinome scan or other broad profiling assays to identify potential off-target interactions. - Re-evaluate the dose-response curve to identify a narrower therapeutic window.[5] |
| Observed Effect is Not Dose-Dependent | 1. The compound has precipitated out of solution at higher concentrations. 2. The on-target effect is saturated at lower concentrations. 3. Off-target effects at higher concentrations are masking the on-target effect.[5] | 1. Check the solubility of the compound in your cell culture medium. 2. Expand the lower end of your concentration range to better define the dose-response curve.[5] 3. Investigate potential off-target interactions through literature searches or by testing the effect of antagonists for other potential targets.[5] |
| Inconsistent Results Between Experiments | 1. Degradation of the compound due to improper storage or handling. 2. Variation in cell passage number or confluency. 3. Inconsistent solvent (e.g., DMSO) concentration across wells.[8] | 1. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment.[8] 2. Maintain consistent cell culture practices. 3. Ensure the final solvent concentration is the same in all wells and does not exceed a non-toxic level (typically <0.1%).[8] |
| No Reversal of Cytotoxicity with Thymidine Rescue | The observed toxicity may be due to an off-target effect independent of thymidylate synthetase inhibition. | - Investigate other potential mechanisms, such as incorporation into DNA/RNA or mitochondrial toxicity. - Perform cell cycle analysis to see if the arrest occurs at a different phase than expected for thymidylate synthetase inhibitors. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity using Thymidine Rescue
Objective: To determine if the cytotoxicity of this compound is due to the on-target inhibition of thymidylate synthetase.
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HCT116) known to be sensitive to 5-FU in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment:
-
Group 1 (Compound Only): Add the compound dilutions to the cells.
-
Group 2 (Rescue): Add the compound dilutions along with a final concentration of 10 µM thymidine.
-
Group 3 (Controls): Include a vehicle control (e.g., DMSO) and a positive control for cell death.[5]
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the dose-response curves of the "Compound Only" and "Rescue" groups. A significant rightward shift in the dose-response curve for the rescue group indicates on-target activity.
Protocol 2: Western Blot for DNA Damage Response
Objective: To investigate if the compound induces a DNA damage response, a potential off-target effect. 5-fluoro-2'-deoxycytidine (a related compound) has been shown to activate the DNA damage response pathway.[9]
Methodology:
-
Cell Treatment: Treat cells with the compound at various concentrations (e.g., EC50 and 10x EC50) for different time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[5]
-
Immunoblotting: Probe the membrane with primary antibodies against key DNA damage markers (e.g., phospho-H2A.X, phospho-ATM, phospho-p53) and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the fold change in protein phosphorylation compared to the vehicle control.
Visualizations
Caption: Hypothetical metabolic and signaling pathway of this compound.
Caption: Workflow for assessing on-target and off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
Welcome to the technical support center for the purification of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound, a known impurity of the chemotherapy drug Capecitabine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation from Capecitabine | The target compound and Capecitabine have very similar structures, leading to co-elution. | Optimize the HPLC method. Consider using a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to enhance selectivity. Adjust the mobile phase composition, trying different organic modifiers (e.g., acetonitrile vs. methanol) and varying the pH of the aqueous phase. A shallower gradient elution can also improve resolution. |
| Presence of Diastereomers | The 2-methyl-1-butyl group contains a chiral center, leading to the presence of diastereomers which can be difficult to separate. | Utilize a chiral stationary phase in your HPLC setup. Alternatively, derivatization with a chiral reagent to form diastereomers with greater separation potential can be explored, followed by removal of the derivatizing agent. |
| Degradation of the Target Compound | The N4-(2-methyl-1-butyloxycarbonyl) group can be labile under acidic or basic conditions, leading to the formation of 5'-deoxy-5-fluorocytidine.[1] | Maintain a neutral pH (around 6.5-7.5) during purification and storage. Use buffered mobile phases for HPLC. Avoid prolonged exposure to strong acids or bases. |
| Low Yield After Purification | The compound may be lost during multi-step purification processes or due to degradation. | Minimize the number of purification steps. Optimize each step for maximum recovery. Ensure all equipment is properly cleaned and conditioned to prevent adsorption of the compound. |
| Contamination with Other Process-Related Impurities | Unreacted starting materials or byproducts from the synthesis of Capecitabine may be present.[1][2] Common impurities include Capecitabine EP Impurity A, B, C, E, F, and G.[2][3][4] | Use a multi-dimensional chromatography approach. For example, an initial purification on a standard C18 column followed by a secondary purification on a different selectivity column (e.g., PFP) can be effective. Preparative HPLC is often necessary for isolating the pure compound.[1] |
| Inconsistent Retention Times in HPLC | Fluctuations in column temperature, mobile phase composition, or pH can affect retention times. | Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. Use a buffer to control the pH of the aqueous component of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound that is a known process-related impurity found in the synthesis of Capecitabine, an oral chemotherapy drug.[5] It is also referred to as Capecitabine Impurity D.[5]
Q2: Why is the purification of this compound challenging?
A2: The primary challenge lies in its structural similarity to Capecitabine and other related synthesis impurities.[1][2] This similarity makes it difficult to achieve baseline separation using standard chromatographic techniques. Additionally, the presence of a chiral center in the butyloxycarbonyl group can lead to diastereomers that are challenging to separate.
Q3: What analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound.[2] Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used for identification and confirmation of the compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirmation.[1]
Q4: What are the key considerations for method development in HPLC purification?
A4: Key considerations include the choice of stationary phase, mobile phase composition (including organic modifier and pH), gradient profile, and column temperature. For structurally similar compounds, exploring columns with different selectivities (e.g., PFP, phenyl-hexyl) is highly recommended. A systematic approach, such as Design of Experiments (DoE), can be beneficial in optimizing these parameters efficiently.
Q5: How can I confirm the identity of the purified compound?
A5: The identity of the purified compound should be confirmed using a combination of spectroscopic techniques. This includes ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular weight and fragmentation pattern. Comparison of the obtained data with a known reference standard is the definitive method for confirmation.
Q6: What are the recommended storage conditions for the purified compound?
A6: To prevent degradation, the purified compound should be stored in a cool, dry, and dark place. Storage at -20°C is recommended for long-term stability. It should be stored as a solid to minimize degradation that can occur in solution.
Experimental Protocols
General Protocol for HPLC Purification
This is a general starting protocol that may require optimization for your specific sample and system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: For preparative scale purification, the column dimensions, flow rate, and injection volume will need to be scaled up accordingly.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification challenges.
References
troubleshooting inconsistent results in 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic derivative of the nucleoside cytidine. It is structurally related to fluorinated nucleoside analogues used in pharmaceutical research and is recognized as an impurity in the synthesis of Capecitabine.[1][2] Its molecular formula is C15H22FN3O6 and it has a molar mass of approximately 359.35 g/mol .[1][3]
Q2: What are the primary applications of this compound in research?
A2: While primarily known as a Capecitabine impurity, this compound and similar cytidine analogs are often studied in the context of:
-
Prodrug Development: As a model compound to study enzymatic or chemical activation pathways of more complex prodrugs.
-
Metabolic Stability Assays: To investigate the stability of the N4-acylated bond and the influence of the 5'-deoxy-5-fluoro modification on metabolism.[4]
-
Analytical Method Development: As a reference standard for the detection and quantification of impurities in drug synthesis.[5]
-
In vitro Biological Activity Screening: To assess any intrinsic cytotoxic or antiviral activity, which is a common practice for nucleoside analogs.[6][7]
Q3: What are the general handling and storage recommendations for this compound?
A3: Like many fluorinated nucleosides, it is recommended to store the solid compound in a cool, dry, and dark place. For solutions, especially in aqueous buffers, it is advisable to prepare them fresh for each experiment to avoid potential degradation. Some sources suggest that for similar compounds, stock solutions can be stored at -20°C for up to a month or -80°C for up to six months, but stability in your specific solvent and buffer system should be verified.
Troubleshooting Guides
Analytical & HPLC Issues
Q1.1: I am observing inconsistent retention times for my compound during HPLC analysis. What could be the cause?
A1.1: Inconsistent retention times in HPLC are a common issue that can compromise the reliability of your results. Several factors could be responsible:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent composition or pH can lead to shifts in retention time. For gradient elution, ensure the pumping and mixing system is functioning correctly.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended.
-
System Leaks: Check for any leaks in the HPLC system, from the pump heads to the detector, as this can cause pressure fluctuations and affect flow rate consistency.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Experimental Protocol: Representative HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B.
Q1.2: My HPLC peaks are showing significant tailing or broadening. How can I improve the peak shape?
A1.2: Poor peak shape can be caused by several factors related to the column, mobile phase, or sample.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.
-
Secondary Interactions: Residual silanol groups on the silica-based column can interact with the basic sites of the cytidine analog, causing tailing. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase or using a base-deactivated column can help.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: The column may be contaminated or the packing material may have degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Data Presentation: Impact of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Condition | Peak Asymmetry (at 10% peak height) |
| 0.1% Formic Acid | 1.8 |
| 0.1% Formic Acid + 0.1% TEA | 1.2 |
In Vitro Prodrug Activation & Stability
Q2.1: I am not observing the expected conversion of the compound in my in vitro prodrug activation assay using liver microsomes or cell lysates. What should I check?
A2.1: The lack of conversion in an enzyme-mediated assay can be due to several factors related to the experimental setup and the compound's stability.
-
Enzyme Activity: Confirm the activity of your enzyme preparation (e.g., liver microsomes, cell lysate) using a known positive control substrate. The enzymes responsible for hydrolysis, such as carboxylesterases, may be inactive.
-
Cofactor Requirements: Ensure that all necessary cofactors for the enzymatic reaction are present in the reaction buffer.
-
Compound Solubility: The compound may have precipitated out of the aqueous buffer, making it unavailable to the enzyme.[8] Verify the solubility under your assay conditions.
-
Compound Stability: The N4-(2-methyl-1-butyloxycarbonyl) group might be more stable than anticipated under the tested conditions. Consider increasing the incubation time or enzyme concentration.
-
Incorrect pH or Temperature: Ensure the pH and temperature of the incubation are optimal for the enzyme's activity.
Experimental Protocol: In Vitro Prodrug Activation Assay
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.4), 1 mg/mL liver microsomes (or cell lysate), and any necessary cofactors.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the this compound stock solution (final concentration, e.g., 10 µM) to initiate the reaction.
-
Incubation: Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound and the expected metabolite (5'-deoxy-5-fluorocytidine).
Mandatory Visualization: Prodrug Activation Workflow
Caption: Workflow for an in vitro prodrug activation assay.
Cell-Based Assay Issues
Q3.1: I am observing high variability in my cell viability/cytotoxicity assay results. What are the potential sources of this inconsistency?
A3.1: High variability in cell-based assays is a frequent challenge. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and that the cell density is consistent across all wells. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.
-
Compound Precipitation: The compound may be precipitating in the cell culture medium, leading to inconsistent exposure of the cells to the test article. Check for precipitate under a microscope and consider using a lower concentration or a different solvent vehicle (ensure the final vehicle concentration is low and consistent across all wells, typically <0.5%).
-
Assay Timing: The timing of compound addition and the duration of the assay can significantly impact the results. Ensure these are kept consistent.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number, as cellular responses can change with excessive passaging.[9]
Data Presentation: Effect of DMSO Concentration on Cell Viability
| Final DMSO Concentration (%) | Cell Viability (% of Control) | Standard Deviation |
| 0.1 | 98.5 | 3.2 |
| 0.5 | 95.2 | 4.1 |
| 1.0 | 85.7 | 9.8 |
| 2.0 | 60.3 | 15.6 |
Mandatory Visualization: Logical Troubleshooting for Cell-Based Assays
Caption: Troubleshooting logic for inconsistent cell-based assay results.
Q3.2: My compound shows low solubility in aqueous buffers and cell culture media. How can I improve this?
A3.2: The lipophilic N4- and 5'-moieties can contribute to poor aqueous solubility. Here are some strategies to address this:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. When diluting into your aqueous buffer or media, ensure the final concentration of the organic solvent is low (e.g., <0.5%) to avoid solvent-induced toxicity or artifacts.[8]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. However, for this specific compound, the N4-carbamate is unlikely to be significantly affected by physiological pH changes.
-
Use of Solubilizing Agents: In some cases, non-toxic surfactants or cyclodextrins can be used to improve solubility, but their potential interference with the assay must be evaluated.
Mandatory Visualization: Prodrug to Active Metabolite Pathway
Caption: Postulated metabolic activation pathway.
References
- 1. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
Technical Support Center: Improving the Oral Bioavailability of Capecitabine Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during the experimental evaluation of capecitabine analogs, with a focus on enhancing their oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected plasma concentrations of our capecitabine analog after oral administration in animal models. What are the likely causes?
A1: Low oral bioavailability is a frequent challenge in drug development and can stem from several factors. For capecitabine analogs, the primary culprits are often poor aqueous solubility, low intestinal permeability, extensive first-pass metabolism in the gut wall and liver, and active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][2][3] It is also crucial to consider the stability of the compound in the gastrointestinal environment, as degradation in the acidic stomach or by digestive enzymes can reduce the amount of drug available for absorption.[1]
Q2: How can we systematically investigate the cause of our analog's poor oral bioavailability?
A2: A stepwise experimental approach is recommended. Start with in vitro assessments to understand the compound's intrinsic properties. Key experiments include:
-
Solubility studies: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids.
-
Permeability assays: Use a Caco-2 cell monolayer to assess the compound's ability to cross the intestinal epithelium and to identify if it is a substrate for efflux transporters.[4][5][6]
-
In vitro metabolism studies: Incubate the analog with liver microsomes or S9 fractions to evaluate its metabolic stability and identify major metabolites.[7][8][9]
The results from these in vitro studies will guide your in vivo experiments and formulation strategies.
Q3: Our capecitabine analog shows high permeability in the Caco-2 assay, but still has low bioavailability in vivo. What could explain this discrepancy?
A3: This scenario strongly suggests that extensive first-pass metabolism is the primary barrier to oral bioavailability.[10] The analog is likely being rapidly metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[10] In vitro metabolic stability assays using liver and intestinal microsomes can confirm this hypothesis.[7][11] Another possibility is that the compound is a high-affinity substrate for efflux transporters that are highly expressed in vivo.[12]
Q4: What are the initial formulation strategies to consider for improving the oral bioavailability of a poorly soluble capecitabine analog?
A4: For compounds with dissolution-limited absorption, several formulation strategies can be employed:
-
Particle size reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[13][14]
-
Amorphous solid dispersions: Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.[1][14]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state within the gastrointestinal tract, bypassing the dissolution step.[15][16][17]
Troubleshooting Guides
Problem: Low and Variable Oral Exposure in Preclinical Species
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Assess Solubility: Determine the pH-solubility profile and solubility in simulated gastric and intestinal fluids.[10]2. Formulation Optimization: Test various formulations such as co-solvents, surfactant-based systems, or lipid-based formulations (e.g., SEDDS).[13][16]3. Solid Form Engineering: Investigate different salt forms or create amorphous solid dispersions to improve dissolution.[1]4. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area for dissolution.[14] |
| Low intestinal permeability. | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[5][18]2. Prodrug Approach: If the parent molecule has low permeability, consider if the analog's design can be further modified to enhance lipophilicity for better passive diffusion.[1] |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability: Use liver microsomes or S9 fractions from the relevant preclinical species and humans to determine the intrinsic clearance of the analog.[7][9]2. Identify Metabolizing Enzymes: Use recombinant enzymes or specific chemical inhibitors to identify the key enzymes (e.g., CYPs, esterases) responsible for the metabolism.[8]3. Structural Modification: If metabolism is extensive, consider medicinal chemistry efforts to block the metabolic soft spots on the molecule. |
| Active efflux by transporters (e.g., P-gp, BCRP). | 1. Bidirectional Caco-2 Assay: Perform the permeability assay in both the apical-to-basolateral and basolateral-to-apical directions to calculate an efflux ratio. An efflux ratio greater than 2 suggests active efflux.[5]2. Caco-2 Assay with Inhibitors: Repeat the assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C). A significant increase in apical-to-basolateral transport in the presence of an inhibitor confirms the involvement of that transporter.[5][19] |
| Chemical or enzymatic instability in the GI tract. | 1. Stability Studies: Assess the stability of the analog in simulated gastric fluid (low pH) and simulated intestinal fluid (containing enzymes).2. Enteric Coating: If the compound is unstable in the stomach's acidic environment, an enteric-coated formulation can protect it until it reaches the small intestine.[3] |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for capecitabine and its metabolites from a study in colorectal cancer patients. This data can serve as a baseline for comparison when evaluating novel capecitabine analogs.
Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites [20]
| Compound | Cmax (μg/mL) | Tmax (h) | AUClast (μg·h/mL) | t1/2 (h) |
| Capecitabine | 5.2 ± 1.3 | 1 ± 0.25 | 28 ± 10 | 2.7 |
| 5'-DFCR | - | 0.7 - 1.3 | 37.15 ± 12 | - |
| 5'-DFUR | - | 0.75 - 1.25 | 39.5 ± 13 | - |
| 5-FU | 1.26 ± 0.23 | 0.65 - 1.35 | 4.4 ± 2 | - |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life.
Table 2: Bioequivalence Study of Two Capecitabine Formulations (Test vs. Reference) [21]
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 104.07 | 88.13 - 122.90 |
| AUClast | 104.34 | 98.74 - 110.25 |
| AUCinf | 103.06 | 97.48 - 108.96 |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
LC-MS/MS Analysis of Capecitabine Analogs and Metabolites in Plasma
This protocol provides a general framework for the quantitative analysis of capecitabine analogs and their key metabolites in plasma. It should be optimized and validated for each specific analog.
Objective: To determine the concentration of a capecitabine analog and its metabolites in plasma samples obtained from pharmacokinetic studies.
Materials:
-
Plasma samples
-
Analytical standards of the capecitabine analog and its expected metabolites
-
Internal standard (a stable isotope-labeled version of the analog is preferred)
-
Extraction solvent (e.g., ethyl acetate:isopropanol, 19:1 v/v)[22]
-
Reconstitution solvent (e.g., 10% methanol in water)[22]
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution. b. Add 1 mL of the extraction solvent. c. Vortex for 3 minutes to ensure thorough mixing. d. Centrifuge at 17,000 x g for 10 minutes to separate the organic and aqueous layers.[22] e. Transfer the upper organic layer to a new tube. f. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the residue in 100 µL of the reconstitution solvent.[22]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode, optimized for the specific analog.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[22]
-
MRM Transitions: Determine the precursor ion and the most abundant product ion for the analog, its metabolites, and the internal standard by infusing standard solutions into the mass spectrometer.
-
-
Quantification:
-
Construct a calibration curve by spiking blank plasma with known concentrations of the analytical standards and processing them alongside the study samples.
-
Calculate the concentration of the analog and its metabolites in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Caco-2 Permeability Assay for Intestinal Absorption and Efflux
Objective: To assess the intestinal permeability of a capecitabine analog and determine if it is a substrate for efflux transporters like P-gp or BCRP.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound (capecitabine analog) and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Efflux transporter inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP)
-
LC-MS/MS system for sample analysis
Methodology:
-
Cell Culture and Seeding: a. Culture Caco-2 cells in flasks until they reach 80-90% confluency. b. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density. c. Culture the cells on the inserts for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.[5]
-
Monolayer Integrity Test: a. Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values indicating good integrity (typically >200 Ω·cm²).[18]
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18] e. At the end of the incubation, collect samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
Efflux Assay (Basolateral to Apical - B to A): a. To assess efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.[5]
-
Inhibitor Assay: a. To identify the specific transporter involved, pre-incubate the cells with an inhibitor (e.g., verapamil) on both sides of the monolayer before running the A to B and B to A permeability assays with the inhibitor present.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 is indicative of active efflux.[5]
Visualizations
Caption: Metabolic activation pathway of capecitabine analogs.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. alpha.medical-xprt.com [alpha.medical-xprt.com]
- 7. researchgate.net [researchgate.net]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. enamine.net [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-Tumor Activity of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, a known impurity of the widely used chemotherapeutic agent Capecitabine, also referred to as Capecitabine Impurity D. Due to the limited availability of direct in vivo experimental data for this specific impurity, this guide will focus on the extensive data available for Capecitabine and its relevant metabolites and alternatives. This will allow for an informed understanding of the potential activity of this compound based on its structural relationship to a clinically validated anti-cancer drug.
Introduction to this compound and its Parent Compound
This compound is structurally a derivative of 5'-deoxy-5-fluorocytidine and is identified as an impurity in the synthesis of Capecitabine. Capecitabine is an orally administered fluoropyrimidine carbamate that acts as a prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. The efficacy of Capecitabine is well-established, and it is approved for the treatment of metastatic breast cancer, colorectal cancer, and gastric cancer.
The anti-tumor activity of Capecitabine and, by extension, its related compounds, is predicated on its conversion to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA.
Comparative In Vivo Anti-Tumor Activity
While direct in vivo studies on Capecitabine Impurity D are not publicly available, the extensive research on Capecitabine provides a strong benchmark for its potential activity. The following table summarizes the in vivo anti-tumor efficacy of Capecitabine in comparison to other key fluoropyrimidines from a study in human cancer xenograft models.
| Compound | Human Cancer Xenograft Model | Therapeutic Index |
| Capecitabine | CXF280 (Colon) | >40 |
| HCT116 (Colon) | 5.1 | |
| 5'-dFUrd (Doxifluridine) | CXF280 (Colon) | >20 |
| HCT116 (Colon) | 1.5 | |
| 5-FUra (5-Fluorouracil) | CXF280 (Colon) | 2.0 |
| HCT116 (Colon) | <1.5 | |
| UFT (Tegafur-uracil) | Not specified in direct comparison | - |
Data sourced from a study comparing the antitumor activities of Capecitabine with other fluoropyrimidines.[1]
The data clearly indicates Capecitabine's superior therapeutic index, suggesting a better safety and efficacy profile compared to 5'-dFUrd and 5-FUra in these models.[1]
Mechanism of Action: The Pathway to Cytotoxicity
The anti-tumor effect of Capecitabine and its derivatives is contingent on a three-step enzymatic conversion to 5-FU, which occurs preferentially in tumor tissue due to the higher concentration of thymidine phosphorylase.
Caption: Metabolic activation pathway of Capecitabine to 5-Fluorouracil.
This tumor-preferential activation is a key factor in Capecitabine's improved therapeutic index compared to systemically administered 5-FU.
Experimental Protocols
The following are generalized in vivo experimental protocols based on studies evaluating Capecitabine and other fluoropyrimidines. These methodologies would be applicable for assessing the anti-tumor activity of this compound.
Human Cancer Xenograft Model
-
Cell Lines: Human colon cancer cell lines (e.g., HCT116, CXF280) are cultured in appropriate media.
-
Animals: Athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of 1 x 10^7 cancer cells is injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
The test compound (e.g., Capecitabine) is administered orally, typically daily for a specified period (e.g., 14 or 21 days).
-
Control groups receive the vehicle used to dissolve the compound.
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (width)² x length / 2).
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Calculated as a percentage of the mean tumor volume of the treated group relative to the control group.
-
Therapeutic Index: The ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED).
-
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. At the end of the study, organs may be collected for histopathological analysis.
References
A Comparative Analysis of Capecitabine and its N4-Substituted Analog, 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established anticancer prodrug capecitabine and its related N4-substituted analog, 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. While capecitabine is a widely used chemotherapeutic agent, this compound is primarily recognized as an impurity of capecitabine. This guide will delve into their chemical structures, mechanisms of action, and present available preclinical data to offer a comprehensive comparison for research and drug development purposes.
Chemical Structure and Properties
Both capecitabine and this compound are fluoropyrimidine carbamates that act as prodrugs of 5-fluorouracil (5-FU). Their chemical structures are closely related, with the key difference lying in the N4-alkoxycarbonyl substituent on the cytidine ring.
| Feature | Capecitabine | This compound |
| Chemical Name | 5'-Deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | This compound |
| Molecular Formula | C₁₅H₂₂FN₃O₆ | C₁₅H₂₂FN₃O₆ |
| Molecular Weight | 359.35 g/mol | 359.35 g/mol |
| N4-Substituent | Pentyloxycarbonyl | 2-methyl-1-butyloxycarbonyl |
Mechanism of Action and Metabolic Pathway
Both compounds are designed to be orally administered and are ultimately converted to the cytotoxic agent 5-fluorouracil (5-FU) through a multi-step enzymatic process. This conversion is intended to achieve tumor-selective activation of 5-FU, thereby enhancing its therapeutic index.
Metabolic Activation Pathway:
The metabolic pathway for both compounds is expected to be similar, involving three key enzymatic steps:
-
Carboxylesterase: Primarily in the liver, this enzyme hydrolyzes the N4-alkoxycarbonyl group to form 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
Cytidine Deaminase: This enzyme, found in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).
-
Thymidine Phosphorylase (TP): This enzyme, which is often overexpressed in tumor cells, catalyzes the final conversion of 5'-DFUR to the active drug, 5-FU.
The active metabolite, 5-FU, exerts its cytotoxic effects by inhibiting thymidylate synthase and by being misincorporated into RNA and DNA, ultimately leading to cell death.
Caption: Metabolic activation of fluoropyrimidine prodrugs to 5-fluorouracil.
Comparative Efficacy and Toxicity
Direct comparative experimental data for this compound is scarce due to its classification as an impurity. However, studies on other N4-alkoxycarbonyl derivatives of 5'-deoxy-5-fluorocytidine provide valuable insights into how modifications at this position can influence anti-tumor activity and toxicity.
A study by Yoo et al. (2002) synthesized and evaluated a series of 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid derivatives. While not the exact compound of interest, these structurally similar analogs demonstrated that the nature of the N4-substituent significantly impacts efficacy.
In Vivo Antitumor Activity in a Murine Leukemia (L1210) Model:
| Compound | Dose (mmol/kg/day, p.o.) | Increase in Life Span (%) |
| Capecitabine | 0.080 | 28.1 |
| Derivative 6c | 0.080 | 44.4 |
| 5-FU | 0.080 (i.v.) | 35.5 |
Data adapted from Yoo et al., Bioorganic & Medicinal Chemistry Letters, 2002.
The data suggests that certain N4-alkoxycarbonyl modifications can lead to improved in vivo antitumor activity compared to capecitabine.
Acute Toxicity Data:
| Compound | LD₅₀ (mg/kg, single oral dose in mice) |
| Capecitabine | >2000 |
| Derivative 6c | 650 |
| 5-FU | 115 (i.v.) |
Data adapted from Yoo et al., Bioorganic & Medicinal Chemistry Letters, 2002.
This data indicates that while some N4-substituted derivatives may exhibit enhanced efficacy, they might also present a different toxicity profile compared to capecitabine.
Experimental Protocols
The following are generalized experimental protocols based on methodologies commonly used for evaluating fluoropyrimidine prodrugs.
In Vivo Antitumor Efficacy Study
This protocol describes a typical workflow for assessing the antitumor activity of the compounds in a murine tumor model.
Caption: Experimental workflow for in vivo antitumor efficacy testing.
Protocol Details:
-
Animal Model: Male CDF1 mice are typically used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with a suspension of tumor cells (e.g., 1 x 10⁵ L1210 leukemia cells).
-
Treatment Groups: Animals are randomized into treatment groups (e.g., vehicle control, capecitabine, test compound).
-
Drug Administration: Test compounds are administered orally (p.o.) once daily for a predetermined period (e.g., 14 days), starting 24 hours after tumor inoculation.
-
Endpoint: The primary endpoint is the mean survival time of the animals. The percentage increase in life span (% ILS) is calculated as: [ (Mean survival time of treated group / Mean survival time of control group) - 1 ] x 100.
Acute Toxicity (LD₅₀) Determination
This protocol outlines the determination of the median lethal dose (LD₅₀) to assess the acute toxicity of a compound.
-
Animals: Healthy, nulliparous, non-pregnant female mice are used.
-
Dose Administration: Graded single doses of the test compound are administered orally to different groups of mice.
-
Observation: Animals are observed for mortality and clinical signs of toxicity over a 14-day period.
-
LD₅₀ Calculation: The LD₅₀ value is calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon.
Conclusion
Capecitabine is a cornerstone of chemotherapy for various solid tumors, with a well-characterized efficacy and safety profile. This compound, identified as an impurity of capecitabine, has not been extensively studied as a therapeutic agent itself. However, research into other N4-alkoxycarbonyl derivatives of 5'-deoxy-5-fluorocytidine suggests that modifications at this position can modulate the antitumor activity and toxicity of the parent compound. The available preclinical data on related analogs indicates the potential for developing novel fluoropyrimidine prodrugs with improved therapeutic properties. Further investigation into the structure-activity relationship of these N4-substituted derivatives is warranted to explore their potential in cancer therapy. This comparative guide highlights the importance of understanding the pharmacological properties of not only the active pharmaceutical ingredient but also its related compounds and impurities in the drug development process.
Comparative Cytotoxicity Analysis of Capecitabine and its Impurities in Colon Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of active pharmaceutical ingredients and their impurities is paramount for ensuring therapeutic efficacy and safety. This guide provides a comparative overview of the cytotoxic effects of the oral chemotherapeutic agent capecitabine and its related compounds on various colon cancer cell lines, based on available experimental data.
Due to a lack of comprehensive studies directly comparing the cytotoxicity of a wide range of capecitabine impurities under uniform experimental conditions, this guide collates data from multiple sources. Direct comparison of absolute cytotoxicity values should be approached with caution due to variations in experimental methodologies, including the specific colon cancer cell lines, exposure times, and assay types used.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for capecitabine and some of its known impurities and metabolites in different human colon cancer cell lines. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 Value | Exposure Time | Assay Type |
| Capecitabine | HCT-116 | 60.18 µM | 48 hours | MTT |
| HT-29 | 43.24 µM | 48 hours | Cell Cycle Analysis | |
| Doxifluridine (5'-deoxy-5-fluorouridine) | HT29 | Not explicitly stated, but showed dose-dependent cytotoxicity | 24 hours | MTT |
| LS174T (TP-transfected) | IC50 decrease of up to 40-fold compared to wild-type | Not specified | Not specified[1][2] | |
| 5'-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | 1.72 ± 0.23 µM | 24 hours | MTT[3] |
| HCT-116 | 1.63 ± 0.21 µM | 48 hours | MTT[3] | |
| 5-Fluorouracil (5-FU) | HCT-116 | 11.3 µM | 3 days | MTT[4] |
| HT-29 | 11.25 µM | 5 days | MTT[4] |
Note: Capecitabine is a prodrug that is metabolized to the active cytotoxic agent 5-fluorouracil (5-FU). Doxifluridine and 5'-fluoro-2'-deoxycytidine are also precursors to 5-FU. The varying cytotoxicity observed can be attributed to the differential expression of activating enzymes in the respective cell lines.
Experimental Protocols
The following is a representative methodology for determining the cytotoxicity of compounds in colon cancer cells using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Human colon cancer cell lines (e.g., HCT-116, HT-29) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of capecitabine and its impurities are prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in the cell culture medium to achieve the desired final concentrations. The medium in the 96-well plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the metabolic activation pathway of capecitabine.
Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.
Caption: Metabolic activation pathway of capecitabine to the active cytotoxic agent 5-fluorouracil.[5][6]
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Capecitabine? [synapse.patsnap.com]
A Head-to-Head Preclinical Comparison of 5-FU Prodrugs: Capecitabine, Tegafur-Uracil (UFT), and S-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of three prominent oral 5-fluorouracil (5-FU) prodrugs: capecitabine, tegafur-uracil (UFT), and S-1. The aim is to offer a comprehensive resource for evaluating these alternatives, supported by available experimental data from preclinical models.
Introduction to Oral 5-FU Prodrugs
5-Fluorouracil has long been a cornerstone in the treatment of various solid tumors. However, its intravenous administration is associated with patient inconvenience and specific toxicities.[1] To overcome these limitations, oral 5-FU prodrugs have been developed to improve bioavailability, enhance tumor-selective activation, and reduce systemic side effects.[1] This guide focuses on a head-to-head comparison of capecitabine, UFT, and S-1, detailing their distinct mechanisms of action, preclinical efficacy, and pharmacokinetic profiles.
Mechanisms of Action: A Three-Pronged Approach to 5-FU Delivery
The three prodrugs employ unique strategies to generate the active cytotoxic agent, 5-FU, within the body.
Capecitabine: Tumor-Selective Activation
Capecitabine is a fluoropyrimidine carbamate that undergoes a three-step enzymatic conversion to 5-FU.[1] The final and rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues compared to normal tissues.[1] This preferential activation in tumor cells is a key design feature aimed at maximizing local cytotoxicity while minimizing systemic toxicity.[2]
Tegafur-Uracil (UFT): Modulating 5-FU Metabolism
UFT is a combination of tegafur, a 5-FU prodrug, and uracil in a 1:4 molar ratio.[1] Tegafur is gradually metabolized to 5-FU.[1] Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation.[1] This inhibition leads to a higher concentration and prolonged half-life of the active drug.
S-1: A Triple Combination Approach
S-1 is a more complex oral formulation that combines tegafur with two modulators: gimeracil (CDHP) and oteracil potassium (Oxo). Gimeracil is a potent DPD inhibitor, approximately 200 times more powerful than uracil, which significantly increases the concentration of 5-FU.[3] Oteracil potassium is primarily distributed in the gastrointestinal tract and selectively inhibits orotate phosphoribosyltransferase (OPRT), an enzyme involved in the conversion of 5-FU to its active metabolites in the gut, thereby reducing gastrointestinal toxicity.[3]
Preclinical Efficacy: Head-to-Head Comparison in Xenograft Models
Direct head-to-head preclinical studies provide valuable insights into the relative efficacy of these prodrugs. The following tables summarize available data from studies in human cancer xenograft models.
Antitumor Activity in Human Cancer Xenograft Models
| Prodrug Comparison | Animal Model | Tumor Model | Key Findings | Reference |
| Capecitabine vs. UFT & 5-FU | Nude Mice | 24 different human cancer xenografts | Capecitabine demonstrated a broader spectrum of antitumor activity and was more effective over a wider dose range than intravenously administered 5-FU or oral UFT. | [4] |
| Capecitabine vs. 5'-DFUR (Doxifluridine) | Nude Mice | Human breast cancer xenografts (MX-1) | Capecitabine showed superior antitumor activity compared to doxifluridine at equitoxic doses. | [4] |
| S-1 vs. UFT | Nude Rats | Yoshida sarcoma | S-1 showed significantly stronger tumor growth inhibition compared to UFT. | |
| S-1 vs. 5-FU | Nude Mice | Human gastric cancer xenografts (SC-6) | S-1 exhibited superior antitumor efficacy compared to intermittent intravenous 5-FU. |
Note: Direct preclinical head-to-head data for S-1 vs. Capecitabine is limited in publicly available literature. Most comparisons are derived from clinical trials.
Preclinical Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of these prodrugs and their metabolites are crucial for understanding their efficacy and toxicity.
| Parameter | Capecitabine | Tegafur-Uracil (UFT) | S-1 |
| Absorption | Rapidly absorbed as intact drug. | Tegafur and uracil are absorbed. | Tegafur, gimeracil, and oteracil are absorbed. |
| 5-FU Cmax | Lower systemic 5-FU peak concentrations compared to direct 5-FU administration. | Higher 5-FU Cmax compared to tegafur alone due to DPD inhibition by uracil. | Sustained and higher plasma 5-FU concentrations compared to UFT due to potent DPD inhibition by gimeracil. |
| 5-FU AUC | Dose-proportional increase in 5-FU AUC. | Increased 5-FU AUC compared to tegafur alone. | Significantly higher 5-FU AUC compared to UFT. |
| Tumor 5-FU Concentration | Higher 5-FU concentrations in tumor tissue compared to plasma and normal tissues.[4] | Increased 5-FU levels in tumor tissue. | High and sustained 5-FU concentrations in tumor tissue. |
| Key Modulators | Tumor-selective activation by thymidine phosphorylase. | DPD inhibition by uracil. | Potent DPD inhibition by gimeracil and reduced GI toxicity due to oteracil. |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general methodology for comparing the antitumor efficacy of oral 5-FU prodrugs in a xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., colorectal, breast) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, capecitabine, UFT, S-1).[1]
-
Drug Administration: The respective oral prodrugs are administered daily or on a specified schedule via oral gavage.
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[1]
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study to determine the efficacy of each treatment compared to the vehicle control.
-
Survival: In some studies, animals are monitored for survival, and Kaplan-Meier curves are generated.
-
-
Toxicity Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or biomarker assessment.
Preclinical Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic profiles of oral 5-FU prodrugs.
-
Animal Model: Mice or rats are commonly used for initial pharmacokinetic studies.
-
Drug Administration: A single oral dose of the prodrug (capecitabine, UFT, or S-1) is administered to each animal.
-
Sample Collection:
-
Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
In some studies, tumor and normal tissues are also collected at specific time points.
-
-
Bioanalytical Method:
-
Concentrations of the prodrug and its metabolites (including 5-FU) in plasma and tissue homogenates are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
-
Conclusion
The development of oral 5-FU prodrugs represents a significant advancement in cancer chemotherapy, offering improved convenience and potentially better safety profiles compared to intravenous 5-FU. Capecitabine leverages tumor-specific enzyme activity for targeted 5-FU release. UFT modulates 5-FU metabolism through DPD inhibition, while S-1 employs a more sophisticated multi-component strategy to enhance 5-FU levels and reduce gastrointestinal toxicity.
Preclinical data suggests that capecitabine has a broad spectrum of activity. While direct, comprehensive head-to-head preclinical comparisons of all three major oral prodrugs are not extensively available in a single study, the existing evidence indicates that each has a distinct profile of efficacy and toxicity. The choice of prodrug for further development or clinical application may depend on the specific cancer type, the enzymatic profile of the tumor, and the desired balance between efficacy and tolerability. Further direct comparative preclinical studies are warranted to fully elucidate the relative merits of these important therapeutic agents.
References
- 1. 5-Fluorouracil dose escalation enabled with PN401 (triacetyluridine): toxicity reduction and increased antitumor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral fluoropyrimidines in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Gene Expression Analysis Post-Treatment with 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, a prodrug of Capecitabine, and its therapeutic alternatives. The information presented is supported by experimental data from publicly available research to aid in understanding the molecular mechanisms and for the identification of potential biomarkers for treatment response and resistance.
Introduction
This compound is a precursor to the widely used oral chemotherapeutic agent Capecitabine. Capecitabine itself is a prodrug that is ultimately converted to the active cytotoxic agent 5-fluorouracil (5-FU).[1][2] This multi-step activation is designed to achieve higher concentrations of 5-FU at the tumor site, thereby enhancing its anti-cancer activity while minimizing systemic toxicity.[1][3] Understanding the impact of this targeted delivery system on global gene expression compared to its active metabolite, 5-FU, and other common combination therapies such as those including oxaliplatin and docetaxel, is crucial for optimizing cancer treatment strategies.
This guide will delve into the differential gene expression signatures, the signaling pathways modulated, and the experimental methodologies employed to study these effects.
Comparative Analysis of Differential Gene Expression
The therapeutic efficacy and toxicity of Capecitabine are significantly influenced by the expression levels of genes involved in its metabolic activation and catabolism. Several studies have highlighted the importance of key enzymes in predicting patient outcomes.
Key Genes Influencing Capecitabine and 5-FU Efficacy
| Gene Symbol | Gene Name | Function in Drug Metabolism/Action | Impact of Expression on Treatment Outcome | Reference |
| CES1/CES2 | Carboxylesterase 1/2 | Involved in the initial conversion of Capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR). | Polymorphisms in CES2 have been associated with Capecitabine efficacy and toxicity.[4] | [4] |
| CDA | Cytidine Deaminase | Converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR). | Low CDD expression in cell lines correlates with a higher 5'DFCR/5'DFUR cytotoxicity ratio. SNPs in CDA are linked to treatment efficacy.[4][5] | [4][5] |
| TYMP (TP) | Thymidine Phosphorylase | Catalyzes the final conversion of 5'-DFUR to 5-FU, the active drug. Higher expression in tumor tissue contributes to targeted activity. | High TP expression is a predictive marker for sensitivity to Capecitabine and 5'-DFUR.[6] | [6] |
| DPYD | Dihydropyrimidine Dehydrogenase | The rate-limiting enzyme in the catabolism (breakdown) of 5-FU. | DPYD deficiency leads to increased risk of severe toxicity. Genetic variants are used to guide dosing.[2][4][7] | [2][4][7] |
| TYMS (TS) | Thymidylate Synthase | The primary target of 5-FU. Its inhibition disrupts DNA synthesis. | High TYMS expression is a known mechanism of resistance to 5-FU.[4] | [4] |
| MTHFR | Methylenetetrahydrofolate Reductase | Involved in folate metabolism, which is crucial for the binding of 5-FU's active metabolite to TYMS. | Genetic polymorphisms may influence treatment efficacy and toxicity.[4] | [4] |
Comparison with Alternatives
Direct head-to-head comparisons of global differential gene expression profiles between Capecitabine and its alternatives in the same experimental system are limited in publicly available literature. However, by synthesizing data from various studies, a comparative overview can be constructed.
| Treatment | Key Differentially Expressed Gene Categories/Pathways | Notes |
| Capecitabine/5-FU | DNA synthesis and repair, cell cycle regulation (G1 and G2 phase arrest), apoptosis, p53 signaling, NF-κB signaling, and immune response.[8][9] | The gene expression changes are intended to be more pronounced in tumor tissues due to higher TYMP expression. |
| Oxaliplatin | Wnt/β-catenin signaling, epithelial-mesenchymal transition (EMT), DNA damage response.[10] In combination with Capecitabine, it can down-regulate DNA repair-related proteins and up-regulate apoptosis pathway molecules. | Often used in combination with Capecitabine (XELOX regimen) for colorectal cancer. |
| Docetaxel | Microtubule assembly and regulation, DNA repair, and cell proliferation regulation.[11] | Frequently used in combination with Capecitabine for breast cancer. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Capecitabine is through its conversion to 5-FU, which then exerts its cytotoxic effects.
Capecitabine Metabolic Activation Pathway
The following diagram illustrates the three-step enzymatic conversion of Capecitabine to 5-FU.
Caption: Metabolic activation of the Capecitabine prodrug to 5-Fluorouracil.
5-Fluorouracil Mechanism of Action
Once formed, 5-FU undergoes further intracellular metabolism to exert its cytotoxic effects through two main mechanisms: inhibition of DNA synthesis and incorporation into RNA.
Caption: The dual cytotoxic mechanisms of 5-Fluorouracil.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of findings. Below are generalized workflows for differential gene expression analysis using common techniques.
General Workflow for Differential Gene Expression Analysis
This diagram outlines the typical steps involved in a gene expression study, from sample collection to data analysis.
Caption: A generalized workflow for differential gene expression analysis.
Example Protocol: RNA-Seq Analysis of Treated Cancer Cells
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., colorectal or breast cancer lines) are cultured under standard conditions.
-
Cells are treated with Capecitabine, 5-FU, oxaliplatin, or docetaxel at predetermined concentrations (often at IC50 values) for a specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
-
-
RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes between treated and control groups are identified using packages such as DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Conclusion
The differential gene expression analysis following treatment with this compound (Capecitabine) and its alternatives provides valuable insights into their mechanisms of action, resistance, and potential for personalized medicine. The expression levels of genes involved in the metabolic activation and catabolism of Capecitabine are critical determinants of its efficacy and toxicity. While Capecitabine and 5-FU share a final common pathway of cytotoxicity, their upstream activation pathways and potential for tumor-specific drug delivery can lead to distinct gene expression profiles. Further research involving direct, comprehensive comparisons of these agents in well-controlled experimental settings will be instrumental in refining therapeutic strategies and improving patient outcomes.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Capecitabine Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 4. The role of pharmacogenetics in capecitabine efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression predicts differential capecitabine metabolism, impacting on both pharmacokinetics and antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. sonicgenetics.com.au [sonicgenetics.com.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RNA-seq identifies determinants of oxaliplatin sensitivity in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene expression pathway analysis to predict response to neoadjuvant docetaxel and capecitabine for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 5'-Fluorouracil Prodrugs: The Case of Capecitabine
An objective guide for researchers, scientists, and drug development professionals on the therapeutic index of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in the context of its parent compound, Capecitabine.
The compound this compound is recognized as an impurity related to Capecitabine, a widely used oral chemotherapeutic agent.[1] Due to the limited availability of direct experimental data on the therapeutic index of this specific impurity, this guide will focus on the well-established therapeutic profile of Capecitabine. Understanding the therapeutic index of Capecitabine provides a crucial benchmark for assessing the potential clinical relevance and safety of its related compounds.
Capecitabine is a prodrug that is enzymatically converted to the active cytotoxic agent 5-fluorouracil (5-FU) within the body.[2][3] This conversion process is a key determinant of its therapeutic index, which is a measure of the balance between the drug's efficacy and its toxicity.[4] A favorable therapeutic index is characterized by a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.
Mechanism of Action of Capecitabine
Capecitabine undergoes a three-step enzymatic conversion to 5-FU, with the final, critical step occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[5][6] This tumor-selective activation is designed to maximize the concentration of 5-FU at the site of action, thereby enhancing its anti-cancer effects while minimizing systemic toxicity.[2] Once formed, 5-FU disrupts DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[2][5]
Caption: Enzymatic conversion of Capecitabine to 5-Fluorouracil.
Assessing the Therapeutic Index of Capecitabine
The therapeutic index of a drug is typically determined by the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[4] In clinical practice, this is assessed through dose-escalation studies and by monitoring patient responses and adverse events at various dosing regimens.
Experimental Protocol for Determining Therapeutic Index (General Approach):
-
In Vitro Studies:
-
Cell Viability Assays: Determine the concentration of the drug that inhibits 50% of cancer cell growth (IC50) in various cell lines.
-
Cytotoxicity Assays: Assess the drug's toxicity to normal, healthy cells to establish a preliminary selectivity index.
-
-
In Vivo (Preclinical) Studies:
-
Animal Models: Administer a range of doses to animal models (e.g., mice with tumor xenografts) to determine the maximum tolerated dose (MTD) and the dose that produces a significant anti-tumor effect.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Analyze drug absorption, distribution, metabolism, and excretion, and correlate drug exposure with efficacy and toxicity.
-
-
Clinical Trials (Human Studies):
-
Phase I Trials: Dose-escalation studies in a small group of patients to determine the recommended Phase II dose (RP2D) and identify dose-limiting toxicities (DLTs).
-
Phase II and III Trials: Evaluate the efficacy and safety of the RP2D in a larger patient population to establish the clinical therapeutic index.
-
Caption: A generalized workflow for assessing the therapeutic index of a drug candidate.
Comparative Data: Capecitabine Dosing and Toxicity
Clinical studies have shown that the therapeutic index of capecitabine can be influenced by the dosing schedule. Lower starting doses have been associated with a more favorable therapeutic index, maintaining efficacy while reducing toxicity.[7]
| Parameter | Standard Dose (1250 mg/m²)[8] | Lower Dose (e.g., 2000 mg/m²/day)[7] | Very Low Dose (e.g., 1500 mg fixed dose 7-day on/7-day off)[8] |
| Efficacy | |||
| Objective Response Rate | ~19.6%[8] | Comparable to standard dose[7] | ~8.9%[8] |
| Median Time to Progression | ~5.1 months[9] | Not significantly different from standard dose[7] | Not significantly different from standard dose[8] |
| Toxicity (Grade 3/4) | |||
| Hand-Foot Syndrome | 15.1%[8] | 20% (at ≤2000 mg/m²/day)[7] | 3.8%[8] |
| Diarrhea | 20.5%[8] | 3% (at ≤2000 mg/m²/day)[7] | 2.5%[8] |
| Stomatitis | 5.5%[8] | 3% (at ≤2000 mg/m²/day)[7] | 0%[8] |
Note: The data presented are from different studies and should be interpreted with caution. Direct head-to-head comparisons may not be appropriate.
Conclusion
References
- 1. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 3. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Lower dose capecitabine has a more favorable therapeutic index in metastatic breast cancer: retrospective analysis of patients treated at M. D. Anderson Cancer Center and a review of capecitabine toxicity in the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New study backs up capecitabine dosing practice in metastatic BC | MDedge [mdedge.com]
- 9. scispace.com [scispace.com]
comparing the pharmacokinetic profiles of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine and other fluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of several key fluoropyrimidine anticancer agents: 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. The information presented is intended to support research and drug development efforts in the field of oncology.
Introduction
Fluoropyrimidines are a class of antimetabolite drugs widely used in the treatment of various solid tumors. They function as prodrugs that are ultimately converted to 5-fluorouracil (5-FU), which inhibits thymidylate synthase, a critical enzyme in the synthesis of DNA. This guide focuses on the comparative pharmacokinetics of these agents, highlighting key differences in their absorption, distribution, metabolism, and excretion. While extensive data is available for 5-FU, capecitabine, and tegafur, information on the pharmacokinetic profile of this compound is limited, as it is primarily identified as an impurity of capecitabine.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for 5-FU, Capecitabine, and Tegafur, providing a basis for comparison.
Table 1: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU)
| Parameter | Value | Reference |
| Administration | Intravenous Bolus | [1] |
| Dose | 500 mg/m² | [1] |
| Cmax | Varies significantly with infusion rate | [2] |
| Tmax | ~5 minutes | [1] |
| AUC | Increases disproportionately with dose | [2] |
| Half-life (t½) | 8-14 minutes | [2] |
| Clearance | Primarily by hepatic metabolism (>80%) | [3][4] |
Table 2: Pharmacokinetic Parameters of Capecitabine and its Metabolites
| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference |
| Capecitabine | 3-4 | ~2 | 6.0 | 0.55-0.89 | [5][6] |
| 5'-DFCR | 3.7 | ~2 | 9.4 | 0.84 | [7] |
| 5'-DFUR | 6.3 | ~2 | 14.4 | 0.75 | [7] |
| 5-FU | 0.22-0.31 | ~2 | 0.461-0.698 | 0.84 | [5][7] |
Data from various studies with a dose of ~1250 mg/m².
Table 3: Pharmacokinetic Parameters of Tegafur
| Parameter | Value | Reference |
| Administration | Oral | [8] |
| Cmax | Similar for R- and S-isomers | [8] |
| Tmax | Similar for R- and S-isomers | [8] |
| AUC (0-inf) | ~4.6-fold lower for R-FT vs. S-FT | [8] |
| Half-life (t½) | R-FT: ~2.4 h; S-FT: ~10.3 h | [8] |
| Metabolism | Converted to 5-FU by CYP2A6 | [9] |
Metabolic Pathways
The conversion of these prodrugs to the active 5-FU is a critical aspect of their pharmacology.
Capecitabine Metabolic Pathway
Capecitabine undergoes a three-step enzymatic conversion to 5-FU, which is designed to achieve higher concentrations of the active drug at the tumor site.[10]
Caption: Metabolic activation of Capecitabine to 5-FU.
Experimental Protocols
The following are generalized protocols for the pharmacokinetic analysis of fluoropyrimidines, based on common methodologies found in the literature.
Sample Collection and Preparation
-
Blood Collection: Whole blood samples are typically collected in heparinized tubes at predetermined time points after drug administration.[10]
-
Plasma Separation: Plasma is separated by centrifugation at approximately 1000-1500 x g for 10-15 minutes at 4°C.[9][10]
-
Storage: Plasma samples are stored at -70°C or -20°C until analysis.[9][10]
-
Protein Precipitation: For analysis, proteins in the plasma samples are often precipitated using an organic solvent such as methanol or acetonitrile.[1]
-
Extraction: Further purification can be achieved through liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest from the biological matrix.[1][11]
Analytical Methodology: HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for quantifying fluoropyrimidines and their metabolites in biological samples.[3][12][13]
Typical HPLC-UV System:
-
Column: A reversed-phase C18 column is frequently used.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is used for elution.[5][14]
-
Detection: UV detection is set at a wavelength appropriate for the analytes (e.g., around 305 nm for capecitabine).[5]
Typical LC-MS/MS System:
-
Chromatography: Similar to HPLC, a reversed-phase column is used for separation.
-
Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analytes.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity, operating in multiple reaction monitoring (MRM) mode.[13]
Caption: General workflow for pharmacokinetic analysis.
Comparison and Discussion
-
5-Fluorouracil (5-FU): As the active cytotoxic agent, 5-FU exhibits a short half-life and non-linear pharmacokinetics, making its administration via continuous infusion a common strategy to maintain therapeutic concentrations.[2] Its clinical utility is well-established, but it is associated with significant systemic toxicity.
-
Capecitabine: This oral prodrug was designed for tumor-selective activation to 5-FU, which can lead to a more favorable safety profile compared to intravenous 5-FU.[6] The multi-step enzymatic conversion results in low systemic levels of 5-FU while achieving higher concentrations at the tumor site.[5]
-
Tegafur: Another oral prodrug of 5-FU, tegafur is often co-administered with other agents like uracil (as UFT) or gimeracil and oteracil (as S-1) to modulate its metabolism and enhance its therapeutic index.[12][15] The stereoselective metabolism of tegafur, with the R-isomer being preferentially converted to 5-FU, is a key characteristic of its pharmacokinetic profile.[8]
-
This compound: This compound is identified as an impurity of capecitabine. There is a lack of publicly available in-vivo pharmacokinetic studies specifically investigating this molecule. Its structural similarity to capecitabine suggests it may be a substrate for similar metabolic enzymes, but without experimental data, its absorption, distribution, metabolism, and excretion profile remains uncharacterized. Further research is needed to understand its potential biological activity and pharmacokinetic behavior.
Conclusion
The pharmacokinetic profiles of fluoropyrimidines are diverse, reflecting the different strategies employed to optimize the delivery and activation of 5-FU. Capecitabine and tegafur-based regimens offer the convenience of oral administration and mechanisms for tumor-selective drug activation or metabolic modulation, respectively. In contrast, intravenous 5-FU provides direct systemic exposure to the active drug. The limited information on this compound underscores the importance of characterizing impurities in drug formulations to fully understand their potential impact. This comparative guide provides a foundation for researchers to understand the nuances of fluoropyrimidine pharmacokinetics and to inform the design of future studies and drug development strategies.
References
- 1. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. abap.co.in [abap.co.in]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Simple determination of capecitabine and its metabolites by liquid chromatography with ultraviolet detection in a single injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine and Standard-of-Care Chemotherapies in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data for 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is limited in publicly available literature. This guide will therefore focus on its closely related and clinically established parent compound, Capecitabine, as a benchmark against standard-of-care chemotherapies for solid tumors. This compound is identified as an impurity of Capecitabine, suggesting a similar, though not identical, chemical structure and likely mechanism of action.
Executive Summary
Capecitabine is an orally administered fluoropyrimidine carbamate that acts as a prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[1] Its tumor-selective activation offers a favorable therapeutic index compared to intravenous 5-FU. This guide provides a comprehensive comparison of Capecitabine with standard-of-care chemotherapies, including 5-FU, paclitaxel, and cisplatin, across major solid tumor types: colorectal, breast, and gastric cancer. The comparison is based on preclinical and clinical data, focusing on efficacy and safety profiles. Detailed experimental protocols for key preclinical and clinical evaluation methods are also provided.
Mechanism of Action: Capecitabine
Capecitabine is rationally designed for tumor-selective activation to 5-FU.[2] This multi-step enzymatic conversion is key to its improved tolerability.
Preclinical Efficacy of Capecitabine
Preclinical studies in various human cancer xenograft models have demonstrated the superior anti-tumor activity of Capecitabine compared to 5-FU.[3] This enhanced efficacy is attributed to the preferential conversion of Capecitabine to 5-FU within the tumor tissue, leading to higher intratumoral concentrations of the active drug.[3]
In Vitro Cytotoxicity
The cytotoxic effects of Capecitabine are mediated by its conversion to 5-FU. The half-maximal inhibitory concentration (IC50) of Capecitabine varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 of Capecitabine (µM) |
| HCT116 | Colorectal Cancer | 2850[4] |
| HT29 | Colorectal Cancer | 1590[4] |
| SW620 | Colorectal Cancer | 4190[4] |
| COLO205 | Colorectal Cancer | 863[4] |
| MCF7 | Breast Cancer | ~2550 (converted from 921.1 µg/ml after 72h)[5] |
| PANC1 | Pancreatic Cancer | >465 (converted from >167 µg/ml)[6] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Clinical Benchmarking of Capecitabine
Clinical trials have established Capecitabine as a non-inferior or, in some cases, superior alternative to standard-of-care chemotherapies in various solid tumors.
Colorectal Cancer: Capecitabine vs. 5-FU/Leucovorin
Integrated analysis of two large, randomized, phase III trials demonstrated that oral Capecitabine is an effective and well-tolerated alternative to intravenous 5-FU/leucovorin (LV) for the first-line treatment of metastatic colorectal cancer.[7]
| Parameter | Capecitabine | 5-FU/LV | P-value |
| Overall Response Rate | 26%[7] | 17%[7] | <0.0002[7] |
| Median Time to Progression | 4.6 months | 4.7 months | NS |
| Median Overall Survival | 12.9 months[7] | 12.8 months[7] | NS[7] |
Safety Profile: Capecitabine was associated with a significantly lower incidence of diarrhea, stomatitis, nausea, and alopecia compared to 5-FU/LV.[7] Hand-foot syndrome was more common with Capecitabine.[7]
Breast Cancer: Capecitabine vs. Paclitaxel
In patients with anthracycline-pretreated advanced or metastatic breast cancer, Capecitabine showed comparable efficacy to paclitaxel.
| Parameter | Capecitabine | Paclitaxel |
| Overall Response Rate | 52%[8] | - |
| Median Time to Progression | 5.7 months | - |
| Median Overall Survival | 15.2 months | - |
Safety Profile: The combination of Capecitabine and paclitaxel was generally well-tolerated, with alopecia and hand-foot syndrome being the most common grade 3/4 adverse events.[9]
Gastric Cancer: Capecitabine plus Cisplatin vs. 5-FU plus Cisplatin
In a phase III trial for advanced gastric cancer, the combination of Capecitabine and cisplatin demonstrated non-inferiority to 5-FU plus cisplatin in terms of progression-free survival and was associated with a higher response rate.[10]
| Parameter | Capecitabine + Cisplatin | 5-FU + Cisplatin | P-value |
| Overall Response Rate | 41%[10] | 29%[10] | 0.030[10] |
| Median Progression-Free Survival | 5.6 months[10] | 5.0 months[10] | <0.001 (for non-inferiority)[10] |
| Median Overall Survival | 10.5 months[10] | 9.3 months[10] | 0.008 (for non-inferiority)[10] |
Safety Profile: The safety profiles of the two regimens were comparable, with hand-foot syndrome being more frequent in the Capecitabine arm, while stomatitis and vomiting were more common with 5-FU.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of a test compound.
Detailed Steps:
-
Cell Preparation: Culture human cancer cells in appropriate media until they reach the desired confluence. Harvest and resuspend the cells in a suitable medium, such as Matrigel, for injection.
-
Animal Inoculation: Subcutaneously inject a defined number of cancer cells (e.g., 1-10 million) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the test compound via the intended clinical route (e.g., oral gavage for Capecitabine) and schedule. The control group receives the vehicle used to dissolve the compound.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weight measurement and histological examination. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Clinical Trial Protocol for Metastatic Solid Tumors
This is a generalized protocol for a phase III clinical trial comparing an investigational drug to a standard-of-care chemotherapy.
Key Components:
-
Patient Population: Patients with histologically confirmed metastatic solid tumors who meet specific inclusion and exclusion criteria (e.g., age, performance status, prior therapies).
-
Study Design: A randomized, controlled, multicenter trial.
-
Treatment Arms:
-
Investigational Arm: Capecitabine administered at a specified dose and schedule.
-
Control Arm: Standard-of-care chemotherapy (e.g., 5-FU/LV, paclitaxel, or cisplatin) at the established dose and schedule.
-
-
Endpoints:
-
Primary Endpoint: Overall survival or progression-free survival.
-
Secondary Endpoints: Objective response rate, duration of response, quality of life, and safety.
-
-
Tumor Assessment: Tumor responses are evaluated at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) and assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST).[11]
-
Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
The extensive preclinical and clinical data on Capecitabine provide a strong benchmark for the evaluation of its derivatives, such as this compound. Capecitabine has demonstrated at least equivalent efficacy to standard-of-care intravenous chemotherapies in major solid tumors, with the significant advantages of oral administration and a generally more favorable safety profile. Future research should focus on direct comparative studies of this compound to ascertain if its structural modifications translate into improved efficacy or a more favorable safety profile compared to Capecitabine.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 3. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usa-journals.com [usa-journals.com]
- 6. An in Vitro Study on Anticancer Efficacy of Capecitabine- and Vorinostat-incorporated Self-nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of capecitabine in combination with paclitaxel in patients with anthracycline-pretreated advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. project.eortc.org [project.eortc.org]
Safety Operating Guide
Navigating the Disposal of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, a fluorinated nucleoside analogue. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, and to don appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile) | Prevents dermal absorption of the potentially hazardous compound. |
| Body Protection | A lab coat or other protective clothing | Minimizes the risk of skin contact with the chemical. |
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of expired or unused solid waste and residues in empty containers.
1. Waste Segregation and Collection:
-
Solid Waste: Carefully collect any solid this compound waste, including contaminated items like weighing paper and spatulas.
-
Empty Containers: Rinse the "empty" container three times with a suitable solvent (e.g., ethanol or methanol) to remove any residual compound. The rinsate must be collected and treated as hazardous waste.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, bench paper, and wipes, must be considered contaminated.
2. Waste Containment:
-
Place all solid waste, triple-rinsed containers, and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be specifically marked for "Cytotoxic Waste" or "Chemotherapy Waste" in accordance with your institution's and local regulations.[7] These containers are often color-coded, typically purple or yellow.[4][7]
3. Final Disposal:
-
The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or its containers in the general trash or down the drain. Fluorinated compounds can be persistent in the environment and may be toxic to aquatic life.[8]
In the Event of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit.
-
Collection: Collect the spilled material and any contaminated absorbent into a sealed, properly labeled container for disposal as cytotoxic waste.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended to supplement, not replace, the specific protocols and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) office for guidance on hazardous waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This compound, a fluorinated nucleoside analog, requires careful handling due to its potential cytotoxic properties, similar to other compounds in its class used in antiviral and anticancer research.
I. Personal Protective Equipment (PPE) Protocol
All personnel must use the personal protective equipment outlined below when handling this compound. The selection of PPE is contingent on the nature of the task and the associated risks of exposure.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A full-face shield is required when there is a significant splash potential. | All eye and face protection must be ANSI Z87.1 or CSA Z94.3 certified. Eyewash stations must be readily accessible in the immediate work area. |
| Hand Protection | Chemically compatible gloves (e.g., nitrile). Double-gloving is mandatory when handling concentrated solutions or the pure solid compound. | Ensure glove material is resistant to the solvents being used. Regularly inspect gloves for any signs of degradation or perforation. Change gloves immediately if contaminated. |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a similar laminate material. A lab coat is not sufficient. For large-scale operations, a chemical-resistant apron or suit may be necessary. | Gowns should be resistant to permeability by hazardous chemicals.[1] Cloth lab coats are not appropriate as they can absorb spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if there is a risk of inhaling dust or aerosols. This is especially critical when handling the powdered form of the compound. | An effective respiratory protection program, compliant with OSHA 29 CFR 1910.134, must be in place if respirators are required.[2] All work with volatile solutions or powders should be conducted within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling large quantities or in the event of a spill. | --- |
II. Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, reconstitution, and dilutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Glove Box: For handling highly concentrated amounts or for procedures with a high risk of aerosolization, a glove box providing an inert atmosphere is recommended.[3]
Standard Operating Procedures (SOPs):
-
Preparation: Before beginning any work, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be decontaminated and prepared with absorbent pads to contain any potential spills.
-
Weighing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood. Use caution to avoid generating dust.
-
Solution Preparation: Add solvents to the solid compound slowly to avoid splashing. Ensure the vessel is appropriately sealed before agitation.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. All contaminated disposable materials should be placed in a designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
III. Disposal Plan: Waste Management and Decontamination
Waste Segregation and Labeling:
-
All solid waste, including contaminated gloves, gowns, absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid waste containing the compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Disposal Procedure:
-
Dispose of all waste containing this compound in accordance with all federal, state, and local regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Response:
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert others.
-
Secure: Restrict access to the spill area.
-
Report: Notify your supervisor and the institutional EHS department immediately.
-
Clean-up (for minor spills): If the spill is small and you are trained to handle it, wear the appropriate PPE (including respiratory protection). Cover the spill with an absorbent material, and then carefully collect the material into a hazardous waste container. Clean the spill area with a decontaminating solution.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
